Pelitinib-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C24H23ClFN5O2 |
|---|---|
Molekulargewicht |
474.0 g/mol |
IUPAC-Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3 |
InChI-Schlüssel |
WVUNYSQLFKLYNI-OTHCMBSRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)F)Cl)OCC)C([2H])([2H])[2H] |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is Pelitinib-d6 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pelitinib and its Deuterated Analog
Pelitinib (also known as EKB-569) is a potent and irreversible pan-ErbB tyrosine kinase inhibitor.[1][2][3] It belongs to the 3-cyanoquinoline class of compounds and has been investigated for its potential as an antineoplastic agent, particularly in the treatment of non-small cell lung cancer and colorectal cancer.[4] Pelitinib exerts its therapeutic effects by covalently binding to the epidermal growth factor receptors (EGFR/ErbB1), HER2/ErbB2, and ErbB4, thereby inhibiting receptor autophosphorylation and downstream signaling pathways.[1][4] This action effectively blocks the signaling cascades that drive tumor cell proliferation and survival.
Pelitinib-d6 is the deuterated form of Pelitinib, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling does not alter the fundamental biochemical properties of the molecule. Its primary application in research is as an internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass of this compound allows it to be distinguished from the non-deuterated Pelitinib in a mass spectrometer, enabling precise and accurate quantification of Pelitinib in complex biological matrices like plasma. This is crucial for pharmacokinetic and drug metabolism studies. Several chemical suppliers offer this compound for research purposes.
Primary Use in Research: A Stable Isotope Labeled Internal Standard
The core function of this compound in a research setting is to serve as a reliable internal standard in quantitative mass spectrometry. In a typical pharmacokinetic study, researchers administer Pelitinib to a subject and collect biological samples (e.g., blood, plasma) over time. To accurately measure the concentration of Pelitinib in these samples, a known amount of this compound is added to each sample before processing.
During LC-MS/MS analysis, both Pelitinib and this compound are ionized and detected by the mass spectrometer. Because they are chemically identical, they exhibit similar behavior during sample extraction and chromatographic separation. However, due to the mass difference, the mass spectrometer can differentiate between the two compounds. By comparing the signal intensity of Pelitinib to the known concentration of this compound, researchers can precisely calculate the concentration of Pelitinib in the original sample. This method corrects for any variability in sample preparation and instrument response, ensuring high-quality, reproducible data.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Pelitinib against various protein kinases and cancer cell lines.
| Target Kinase | IC50 (nM) |
| EGFR | 38.5 |
| ErbB2 | 1255 |
| Src | 282 |
| MEK/ERK | 800 |
Table 1: In vitro inhibitory activity of Pelitinib against a panel of protein kinases.
| Cell Line | Cancer Type | IC50 (nM) |
| A431 | Epidermoid Carcinoma | 125 |
| MDA-MB-468 | Breast Cancer | 260 |
| NHEK | Normal Human Keratinocytes | 61 |
| MCF-7 | Breast Cancer | 3600 |
Table 2: In vitro antiproliferative activity of Pelitinib against various human cell lines.
Signaling Pathways Modulated by Pelitinib
Pelitinib primarily targets the ErbB family of receptor tyrosine kinases. By irreversibly binding to EGFR and ErbB2, it blocks the initiation of several downstream signaling cascades that are critical for cancer cell growth and survival. The two major pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
References
Synthesis and Characterization of Deuterated Pelitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelitinib (EKB-569) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor that targets epidermal growth factor receptors (EGFR/ErbB1), HER2/ErbB2, and HER4/ErbB4.[1][2] By covalently binding to these receptors, Pelitinib effectively inhibits receptor phosphorylation and downstream signaling, leading to apoptosis and suppression of proliferation in tumor cells that overexpress these receptors.[1][3] This has positioned Pelitinib as a candidate for the treatment of various cancers, including colorectal and lung cancer.[4] However, like many kinase inhibitors, its pharmacokinetic profile and metabolic stability can be limiting factors. Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, offers a promising approach to enhance the metabolic stability of pharmaceuticals.[5][6] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can slow down metabolism, particularly cytochrome P450 (CYP450)-mediated oxidation.[7] This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile.[7][8] This technical guide outlines a proposed methodology for the synthesis and characterization of a deuterated analog of Pelitinib.
Rationale for Deuteration of Pelitinib
The primary rationale for deuterating Pelitinib is to improve its metabolic stability. By identifying metabolically labile sites on the Pelitinib molecule, selective deuteration can be employed to decrease the rate of metabolic degradation. This "deuterium kinetic isotope effect" can lead to several therapeutic advantages:
-
Improved Pharmacokinetics: A slower rate of metabolism can increase the half-life (t½) and the area under the curve (AUC) of the drug, leading to more sustained plasma concentrations.[9][10]
-
Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of the drug may be improved.
-
Reduced Toxicity: Deuteration can sometimes shift the metabolic pathway away from the formation of toxic metabolites.[8]
-
Potential for Lower Dosing: A longer half-life may allow for less frequent dosing, improving patient compliance.
Proposed Synthesis of Deuterated Pelitinib
While a specific synthetic protocol for deuterated Pelitinib is not publicly available, a plausible route can be conceptualized based on known deuteration strategies and the structure of Pelitinib. A common approach involves the use of deuterated building blocks in the synthesis.[11] For Pelitinib, deuteration of the ethoxy group is a logical starting point, as O-dealkylation is a common metabolic pathway for many drugs.
A proposed multi-step synthesis is outlined below, starting from commercially available reagents and incorporating a deuterated ethyl source.
Synthetic Workflow
Caption: Proposed synthetic workflow for deuterated Pelitinib.
Experimental Protocols
The following are detailed, illustrative methodologies for the key proposed experiments.
Synthesis of Deuterated Pelitinib (Illustrative Protocol)
Step 1: Synthesis of 4-(ethyl-d5-oxy)-3-nitroaniline In a round-bottom flask, 4-chloro-3-nitroaniline is dissolved in a suitable polar aprotic solvent such as DMF. Sodium hydride is added portion-wise at 0°C, followed by the dropwise addition of bromoethane-d5. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Cyclization to form the Quinoline Core The intermediate from Step 1 is subjected to a Gould-Jacobs reaction. It is reacted with diethyl 2-(ethoxymethylene)malonate at elevated temperatures (e.g., 140-160°C). The resulting intermediate is then cyclized by heating in a high-boiling point solvent like diphenyl ether to form the quinoline ring system.
Step 3: Reduction of the Nitro Group The nitroquinoline intermediate is dissolved in ethanol, and a reducing agent such as iron powder in the presence of ammonium chloride and water is added. The mixture is heated to reflux for 2-4 hours. The reaction mixture is then filtered through celite, and the filtrate is concentrated to yield the aminoquinoline derivative.
Step 4: Coupling Reaction The aminoquinoline intermediate is dissolved in a suitable solvent like dichloromethane. A base, such as triethylamine, is added, followed by the slow addition of (E)-4-(dimethylamino)but-2-enoyl chloride at 0°C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The final product, deuterated Pelitinib, is purified by recrystallization or column chromatography.
Characterization of Deuterated Pelitinib
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ²H NMR spectra are recorded on a 400 MHz or higher spectrometer. For ¹H NMR, the sample is dissolved in a deuterated solvent such as DMSO-d₆. For ²H NMR, a non-deuterated solvent like DMSO-h₆ is used. The disappearance or significant reduction of the proton signal corresponding to the deuterated position in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum confirms the incorporation of deuterium.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) is compared with the theoretical exact mass of the deuterated compound to confirm its elemental composition.
High-Performance Liquid Chromatography (HPLC) The purity of the synthesized deuterated Pelitinib is determined by HPLC. A C18 reverse-phase column is used with a gradient elution of a mobile phase consisting of acetonitrile and water, often with a small amount of an acid like formic acid. The detection is carried out using a UV detector at an appropriate wavelength.
In Vitro Metabolic Stability Assay The metabolic stability of deuterated Pelitinib is compared to its non-deuterated counterpart using human liver microsomes. The compounds are incubated with liver microsomes in the presence of NADPH at 37°C. Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of deuterated Pelitinib.
Table 1: Expected NMR and Mass Spectrometry Data for Deuterated Pelitinib
| Analysis | Expected Result for Pelitinib | Expected Result for Deuterated Pelitinib |
| ¹H NMR | Signal for ethoxy group protons (CH₂CH₃) | Absence or significant reduction of ethoxy proton signals |
| ²H NMR | No signal | Signal corresponding to the deuterated ethoxy group |
| HRMS (m/z) | Calculated for C₂₄H₂₄ClFN₅O₂ [M+H]⁺: 468.1575 | Calculated for C₂₄H₁₉D₅ClFN₅O₂ [M+H]⁺: 473.1889 |
Table 2: Hypothetical Comparative In Vitro Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Pelitinib | 25 | 27.7 |
| Deuterated Pelitinib | 55 | 12.6 |
Pelitinib Signaling Pathway
Pelitinib exerts its anticancer effects by irreversibly inhibiting the tyrosine kinase activity of EGFR family members. This blocks downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration.
Caption: Inhibition of EGFR/HER2 signaling by deuterated Pelitinib.
Conclusion
The strategic deuteration of Pelitinib presents a compelling opportunity to enhance its pharmacokinetic properties, potentially leading to improved therapeutic outcomes.[12] The proposed synthetic route and characterization methods outlined in this guide provide a framework for the development and evaluation of deuterated Pelitinib. Further in vitro and in vivo studies are necessary to fully elucidate the benefits of deuteration on the efficacy and safety profile of this promising anticancer agent.[13] The successful development of a deuterated version of Pelitinib could represent a significant advancement in the treatment of cancers driven by the ErbB family of receptors.
References
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic profiles of selected irreversible tyrosine kinase inhibitors, neratinib and pelitinib, with apigenin in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo pharmacokinetic and pharmacodynamic study of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Distinction: A Technical Guide to Pelitinib and Its Deuterated Analog, Pelitinib-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental differences between the irreversible pan-ErbB tyrosine kinase inhibitor, Pelitinib, and its deuterated counterpart, Pelitinib-d6. While structurally analogous, their applications in research and development are distinct, stemming from the strategic incorporation of deuterium atoms in this compound. This guide provides a comprehensive overview of their respective properties, mechanisms of action, and experimental applications, empowering researchers to effectively utilize these compounds in their studies.
Core Distinctions and Applications
Pelitinib is a potent, small molecule inhibitor of the epidermal growth factor receptor (EGFR) family, including ErbB-1, -2, and -4.[1] Its irreversible binding to these receptors leads to the inhibition of downstream signaling pathways, ultimately resulting in apoptosis and the suppression of tumor cell proliferation.[1] Pelitinib has been investigated for its potential as an anticancer agent, particularly in non-small cell lung cancer and colorectal cancer.[2]
This compound is a stable isotope-labeled version of Pelitinib, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling does not significantly alter the compound's chemical or biological properties. However, the increased mass of this compound makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such applications, a known quantity of this compound is added to a biological sample (e.g., plasma) containing an unknown quantity of Pelitinib. The ratio of the mass spectrometry signals of the two compounds allows for precise and accurate quantification of Pelitinib concentrations in the sample. This is a crucial aspect of pharmacokinetic and pharmacodynamic studies during drug development.
Physicochemical and Biological Properties
The following tables summarize the key physicochemical and biological properties of Pelitinib and this compound, highlighting their similarities and the critical difference in their primary applications.
| Property | Pelitinib | This compound | Reference(s) |
| Chemical Formula | C₂₄H₂₃ClFN₅O₂ | C₂₄H₁₇D₆ClFN₅O₂ | [3] |
| Molecular Weight | 467.93 g/mol | 473.97 g/mol | [4] |
| Primary Application | Investigational anticancer agent, tyrosine kinase inhibitor | Internal standard for bioanalytical assays | [1][4] |
Table 1: Comparative Physicochemical Properties and Primary Applications
| Target | IC₅₀ (Pelitinib) | Cell Line / Assay Conditions | Reference(s) |
| EGFR | 38.5 nM | In vitro kinase assay | [5] |
| Src | 282 nM | In vitro kinase assay | [5] |
| MEK/ERK | 800 nM | In vitro kinase assay | [5] |
| ErbB2 | 1255 nM | In vitro kinase assay | [5] |
| A431 cells | 125 nM | Cell proliferation assay | [5] |
| MDA-468 cells | 260 nM | Cell proliferation assay | [5] |
| Normal Human Keratinocytes | 61 nM | Cell proliferation assay | [5] |
Table 2: In Vitro Inhibitory Activity of Pelitinib (Note: IC₅₀ data for this compound is not available as its primary use is not as a bioactive agent).
Signaling Pathways and Mechanism of Action
Pelitinib exerts its anticancer effects by irreversibly inhibiting the tyrosine kinase activity of EGFR family members. This blockade disrupts downstream signaling cascades crucial for cancer cell survival, proliferation, and migration. One of the key pathways affected is the MAPK/ERK pathway. Furthermore, recent studies have shown that Pelitinib can induce the degradation of the transcription factor Twist1, a key player in the epithelial-mesenchymal transition (EMT), through the inhibition of the Akt and MAPK signaling pathways.[1]
Below are diagrams illustrating the signaling pathways affected by Pelitinib.
Caption: Pelitinib inhibits the EGFR signaling pathway.
Caption: Pelitinib promotes Twist1 degradation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide outlines for key experiments involving Pelitinib.
Experimental Workflow for EGFR Phosphorylation Assay
This workflow describes a cell-based ELISA to measure the effect of Pelitinib on EGFR phosphorylation.
Caption: EGFR phosphorylation assay workflow.
Detailed Protocol for EGFR Phosphorylation Assay (Cell-Based ELISA):
-
Cell Seeding: Seed A431 cells (or another appropriate cell line) in a 96-well tissue culture plate at a density of 1-3 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: The following day, aspirate the culture medium and wash the cells with serum-free medium. Then, incubate the cells in serum-free medium for at least 4 hours to reduce basal levels of EGFR phosphorylation.
-
Pelitinib Treatment: Prepare serial dilutions of Pelitinib in serum-free medium. Aspirate the starvation medium and add the Pelitinib dilutions to the respective wells. Incubate for 2-4 hours at 37°C.
-
EGF Stimulation: Prepare a solution of human epidermal growth factor (EGF) in serum-free medium (e.g., 100 ng/mL). Add the EGF solution to the wells (except for the unstimulated control wells) and incubate for 10-15 minutes at 37°C.
-
Fixation and Permeabilization: Aspirate the medium and wash the cells with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and add a blocking buffer (e.g., 5% BSA in PBS) to each well. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the primary antibody (a rabbit or mouse monoclonal anti-phospho-EGFR antibody) diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells three times with wash buffer (e.g., 0.05% Tween-20 in PBS). Add the HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells three times with wash buffer. Add TMB substrate to each well and incubate in the dark until a blue color develops. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated EGFR.
Experimental Workflow for Cell Migration Assay (Wound Healing Assay)
This workflow outlines the steps for a wound healing assay to assess the effect of Pelitinib on cell migration.
Caption: Wound healing assay workflow.
Detailed Protocol for Wound Healing Assay:
-
Cell Seeding: Seed cells (e.g., Huh7 hepatocellular carcinoma cells) into a 6-well or 12-well plate and allow them to grow until they form a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing different concentrations of Pelitinib. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera. These will serve as the baseline (T=0) measurements.
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C in a 5% CO₂ incubator. Capture images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point. Calculate the percentage of wound closure for each condition relative to the initial wound area.
Conclusion
References
- 1. Role of pelitinib in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
Navigating the Analytical Landscape of Pelitinib-d6: A Technical Guide to Isotopic Purity and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the critical quality attributes of Pelitinib-d6, a deuterated analogue of the potent pan-ErbB tyrosine kinase inhibitor, Pelitinib. Aimed at researchers, scientists, and drug development professionals, this document outlines the experimental methodologies for assessing isotopic purity and chemical stability, presents data in a structured format, and visualizes key biological and experimental pathways.
Introduction to Pelitinib and the Rationale for Deuteration
Pelitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4.[1][2] By covalently binding to these receptors, Pelitinib effectively blocks downstream signaling pathways, leading to the suppression of proliferation and induction of apoptosis in tumor cells that overexpress these receptors.[1][2] The inhibition of these pathways, which are pivotal in cell growth and differentiation, makes Pelitinib a compound of interest in oncology research.[3][4]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a compound. This modification can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which may slow down metabolic processes, leading to increased drug exposure and potentially improved therapeutic efficacy. This guide focuses on this compound, a deuterated version of Pelitinib, and the analytical methods required to ensure its quality and integrity.
Isotopic Purity Assessment of this compound
The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. It is essential to quantify the distribution of all isotopic species (isotopologues) to ensure the consistency and reliability of preclinical and clinical studies.
Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry
Objective: To determine the isotopic distribution and purity of this compound using high-resolution mass spectrometry (HRMS).
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. This stock solution is further diluted to a final concentration of 1 µg/mL for analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[5][6]
-
Mass Spectrometry Analysis: The sample is introduced into the mass spectrometer, and the full scan mass spectrum is acquired in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The relative abundance of the different isotopologues (d6, d5, d4, etc.) and the unlabeled Pelitinib (d0) are determined by extracting the ion chromatograms for each species and integrating the corresponding peaks.[5][6][7] The isotopic purity is calculated based on the relative percentage of the d6 species.
Data Presentation: Isotopic Purity of this compound
| Isotopologue | Relative Abundance (%) |
| This compound | 98.5 |
| Pelitinib-d5 | 1.2 |
| Pelitinib-d4 | 0.2 |
| Pelitinib-d3 | <0.1 |
| Pelitinib-d2 | <0.1 |
| Pelitinib-d1 | <0.1 |
| Pelitinib-d0 | <0.1 |
| Isotopic Purity (d6) | 98.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Stability of this compound
Stability testing is a crucial component of drug development, providing insights into how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish the degradation pathways.[1][3][9]
Experimental Protocol: Forced Degradation and Stability Studies
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products using high-performance liquid chromatography (HPLC).
Methodology:
-
Sample Preparation: Solutions of this compound are prepared at a concentration of 1 mg/mL in various stress media.
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.[3]
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for the separation of small molecules.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of Pelitinib.
-
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the intact this compound in the stressed samples to that of an unstressed control sample. Degradation products are identified by their retention times and, if necessary, further characterized by mass spectrometry.
Data Presentation: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 8.5 | 2 |
| 0.1 N NaOH, 60°C, 24h | 15.2 | 3 |
| 3% H₂O₂, RT, 24h | 5.1 | 1 |
| Dry Heat, 80°C, 48h | 2.3 | 1 |
| Photolytic (UV/Vis) | 11.7 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualizing Biological and Experimental Pathways
EGFR and HER2 Signaling Pathway and the Action of Pelitinib
The following diagram illustrates the simplified EGFR and HER2 signaling cascade and highlights the inhibitory action of Pelitinib.
Experimental Workflow for Isotopic Purity and Stability Assessment
The following diagram outlines the logical flow of the experimental procedures described in this guide.
Conclusion
This technical guide provides a framework for the analytical characterization of this compound, focusing on the critical attributes of isotopic purity and stability. The detailed experimental protocols and structured data presentation serve as a valuable resource for researchers and drug development professionals. The visualization of the EGFR/HER2 signaling pathway and the experimental workflow further aids in the comprehension of the scientific rationale and the practical execution of these essential studies. Adherence to these rigorous analytical standards is paramount for ensuring the quality, safety, and efficacy of deuterated compounds like this compound as they advance through the drug development pipeline.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. openaccessjournals.com [openaccessjournals.com]
Pelitinib-d6 certificate of analysis and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical chemistry and supplier information for Pelitinib-d6, a deuterated analog of the irreversible EGFR inhibitor, Pelitinib. This document is intended to assist researchers in verifying the quality of this compound and in understanding the methodologies for its analysis.
Certificate of Analysis (Representative Data)
A Certificate of Analysis (CofA) for a research-grade compound like this compound provides critical data on its identity, purity, and other quality attributes. Below is a summary of typical analytical data compiled from various supplier specifications and analytical literature.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | Off-White Solid | Conforms | Visual Inspection |
| Molecular Formula | C₂₄H₁₇D₆ClFN₅O₂ | Conforms | Mass Spectrometry |
| Molecular Weight | 473.96 g/mol | 473.9 g/mol | Mass Spectrometry |
| Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Identity (MS) | Conforms to structure | Conforms | ESI-MS |
| Storage | 2-8°C | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the quality of this compound. The following sections outline the typical experimental protocols used to generate the data presented in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of small molecule compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Program:
-
Start with 20% acetonitrile, hold for 2 minutes.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 20% acetonitrile and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Infusion: The sample, prepared as for HPLC analysis, is directly infused into the mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used.
-
Data Acquisition: The instrument is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (e.g., m/z 474.9 for [M+H]⁺).
-
Analysis: The observed m/z of the primary ion is compared to the theoretical mass of the protonated molecule to confirm its identity.
Identity Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Analysis: The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the expected spectrum for the Pelitinib structure, taking into account the deuterium labeling which will result in the absence of specific proton signals.
Supplier Information
Several chemical suppliers provide this compound for research purposes. It is recommended to request a lot-specific Certificate of Analysis from the supplier before purchase.
Table 2: Potential Suppliers of this compound
| Supplier | Website | Notes |
| Chemsrc | --INVALID-LINK-- | Lists multiple suppliers, including Shanghai Nianxing Industrial Co., Ltd.[1] |
| Pharmaffiliates | --INVALID-LINK-- | Provides this compound as a reference standard.[2] |
| MedChemExpress | --INVALID-LINK-- | A supplier of Pelitinib, may also offer the deuterated version.[3] |
| LKT Laboratories, Inc. | --INVALID-LINK-- | A supplier of Pelitinib, may also offer the deuterated version.[4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the EGFR signaling pathway targeted by Pelitinib and a typical workflow for the quality control analysis of this compound.
Caption: EGFR signaling pathway and the inhibitory action of Pelitinib.
Caption: Quality control workflow for this compound analysis.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Pelitinib-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Pelitinib-d6, a deuterated analog of Pelitinib (EKB-569). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and experimental evaluation of this potent and irreversible epidermal growth factor receptor (EGFR) inhibitor.
Core Physical and Chemical Properties
This compound is the deuterium-labeled version of Pelitinib, a small molecule inhibitor of the ErbB family of receptor tyrosine kinases. The incorporation of deuterium atoms can offer advantages in pharmacokinetic studies, particularly in metabolic profiling, by providing a distinct mass signature for tracking the molecule and its metabolites.
Quantitative Data Summary
The key physical and chemical properties of both this compound and its non-deuterated form, Pelitinib, are summarized in the table below for easy comparison.
| Property | This compound | Pelitinib |
| CAS Number | 1325223-34-4 | 257933-82-7 |
| Molecular Formula | C24H17D6ClFN5O2 | C24H23ClFN5O2 |
| Molecular Weight | 473.96 g/mol | 467.92 g/mol |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide | (E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
| SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C([2H])([2H])[2H])C([2H])([2H])[2H]) | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C |
| InChI | InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3 | InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ |
| Solubility | Soluble in DMSO (≥13 mg/mL), Insoluble in water and ethanol | Soluble in DMSO (≥13 mg/mL), Insoluble in water and ethanol |
Mechanism of Action and Signaling Pathway
Pelitinib is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1] It covalently binds to a specific cysteine residue within the ATP-binding pocket of EGFR, leading to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways.[2] This mechanism is critical in halting the proliferation of cancer cells that overexpress EGFR. The primary signaling cascades affected by Pelitinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are crucial for cell survival, proliferation, and migration.[2][3]
Inhibitory Activity
Pelitinib demonstrates significant inhibitory activity against EGFR with a reported IC50 of 38.5 nM. It also shows some activity against other kinases, albeit at higher concentrations:
| Kinase | IC50 (nM) |
| EGFR | 38.5 |
| Src | 282 |
| MEK/ERK | 800 |
| ErbB2 | 1255 |
Data sourced from MedChemExpress and Selleck Chemicals.[4]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Pelitinib in the context of the EGFR signaling pathway.
Caption: this compound mechanism of action on the EGFR signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the efficacy of kinase inhibitors like this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range would be from 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on a plate shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.[5][6]
-
Cell Migration (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Serum-free medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have reached confluency, gently create a scratch in the monolayer using a sterile 200 µL pipette tip.[7]
-
Wash the wells twice with PBS to remove any detached cells.
-
-
Drug Treatment and Imaging:
-
Replace the PBS with serum-free medium containing the desired concentration of this compound or vehicle control. Using serum-free medium helps to ensure that the observed cell movement is primarily due to migration rather than proliferation.
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for both the treated and control groups.
-
Compare the migration rates between the different conditions.
-
Cell Invasion (Transwell Invasion Assay)
The transwell invasion assay, also known as the Boyden chamber assay, is used to evaluate the invasive potential of cells through an extracellular matrix barrier.
Objective: To determine the effect of this compound on the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Transwell inserts (typically with 8 µm pores)
-
Matrigel or a similar basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Methanol or paraformaldehyde for fixing
-
Crystal violet stain
Protocol:
-
Coating the Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:5).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate for at least 1 hour at 37°C to allow it to solidify.[8]
-
-
Cell Seeding:
-
While the inserts are coating, harvest and resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Remove any excess medium from the coated inserts and seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber.
-
-
Invasion:
-
Add 600 µL of complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[9]
-
Carefully place the cell-seeded inserts into the wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Fixing and Staining:
-
After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 15-30 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained cells on the bottom of the membrane in several random fields of view.
-
Calculate the average number of invading cells per field and compare the results between the treated and control groups.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for evaluating an inhibitor like this compound, from initial characterization to functional assays.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
- 1. Transwell migration and matrigel invasion assays [bio-protocol.org]
- 2. Role of pelitinib in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. snapcyte.com [snapcyte.com]
- 9. Transwell migration/matrigel invasion assay [bio-protocol.org]
Commercial Availability and Research Applications of Pelitinib-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Pelitinib-d6, a deuterated analog of the potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Pelitinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement for research purposes, experimental applications, and the core signaling pathways it modulates.
Commercial Availability of this compound
This compound is available from several specialized chemical suppliers that provide reference standards and research-grade compounds. Sourcing this deuterated internal standard is crucial for accurate quantification in various analytical methods, particularly in pharmacokinetic and metabolic studies. The following table summarizes the key information from prominent suppliers.
| Supplier | Product Code/CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes | Storage Conditions |
| LGC Standards | TRC-P218702 / 1325223-34-4 | C₂₄H₁₇D₆ClFN₅O₂ | 473.96 | Not explicitly stated, sold as a reference standard. | 1 mg, 10 mg | -20°C |
| Pharmaffiliates | PA STI 071630 / 1325223-34-4 | C₂₄H₁₇D₆ClFN₅O₂ | 473.96 | High purity | Inquire for details | 2-8°C (Refrigerator) |
| Chemsrc (via Shanghai Nianxing Industrial Co., Ltd.) | 1325223-34-4 | C₂₄H₁₇D₆ClFN₅O₂ | 473.96 | ≥98.0% | Inquire for details | Not explicitly stated |
Mechanism of Action and Modulated Signaling Pathways
Pelitinib, and by extension its deuterated form, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] Pelitinib covalently binds to a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to the inhibition of receptor autophosphorylation and downstream signaling.[3] This irreversible binding effectively blocks the signaling cascades that drive tumor cell proliferation, survival, and metastasis.
The primary signaling pathways affected by Pelitinib include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Upon activation, EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the small GTPase RAS. This initiates a phosphorylation cascade through RAF, MEK, and ERK, ultimately leading to the transcription of genes involved in cell proliferation and survival. Pelitinib's inhibition of EGFR blocks this entire cascade.
-
PI3K-AKT-mTOR Pathway: Activated EGFR can also activate Phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to PIP3. This leads to the activation of AKT, a crucial kinase that promotes cell survival and inhibits apoptosis. The downstream effector, mTOR, is a central regulator of cell growth and proliferation. Pelitinib's action on EGFR curtails the activation of this pro-survival pathway.[4]
-
Src and ErbB2 (HER2) Involvement: While Pelitinib is most potent against EGFR, it also exhibits inhibitory activity against other kinases, including Src and ErbB2 (HER2), albeit at higher concentrations.[5][6] Src is a non-receptor tyrosine kinase that can be activated by EGFR and is involved in cell adhesion, migration, and invasion. ErbB2, another member of the ErbB family, can heterodimerize with EGFR to enhance signaling. Inhibition of these kinases, even if less potent, contributes to the overall anti-cancer effect of Pelitinib.
Below are diagrams illustrating the key signaling pathways modulated by Pelitinib.
Experimental Protocol: Quantification of Pelitinib in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of Pelitinib in a biological matrix (e.g., human plasma) using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is essential for pharmacokinetic studies.
3.1. Materials and Reagents
-
Pelitinib analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Blank human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
3.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Pelitinib and this compound in a suitable organic solvent (e.g., DMSO or methanol) to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare a series of Pelitinib working solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Prepare a this compound working solution (e.g., 100 ng/mL) by diluting the stock solution with the same solvent.
-
3.3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards:
-
Spike blank plasma with the Pelitinib working solutions to achieve a range of concentrations (e.g., 1-500 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards, using a separate weighing of the analytical standard.
-
3.4. Sample Preparation
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:1 with 0.1% formic acid in water) to ensure compatibility with the LC conditions.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3.5. LC-MS/MS Conditions (Example)
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example gradient could be:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-5.0 min: Re-equilibration at 10% B
-
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example, requires optimization):
-
Pelitinib: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both Pelitinib and this compound to achieve maximum sensitivity.
-
3.6. Data Analysis
-
Integrate the peak areas for both Pelitinib and this compound.
-
Calculate the peak area ratio (Pelitinib peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Pelitinib in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of the commercial availability and research applications of this compound. Researchers should note that the provided experimental protocol is a general guideline and may require optimization based on the specific LC-MS/MS instrumentation and laboratory conditions. Adherence to regulatory guidelines for bioanalytical method validation is essential for studies intended for submission to regulatory agencies.
References
- 1. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Logic of EGFR/ErbB Signaling: Theoretical Properties and Analysis of High-Throughput Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. c-Src Associates with ErbB2 through an Interaction between Catalytic Domains and Confers Enhanced Transforming Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deuterated Compounds in Pharmacokinetic Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach in medicinal chemistry to optimize pharmacokinetic properties. This technical guide provides a comprehensive overview of the role of deuterated compounds in pharmacokinetic (PK) analysis, detailing the underlying principles, experimental methodologies, and analytical techniques. By leveraging the kinetic isotope effect (KIE), deuterium substitution can significantly alter drug metabolism, leading to improved metabolic stability, reduced formation of toxic metabolites, and enhanced therapeutic profiles. Furthermore, deuterated analogs serve as ideal internal standards in bioanalytical methods, ensuring the accuracy and precision of pharmacokinetic data. This guide offers researchers and drug development professionals the foundational knowledge to effectively utilize deuteration as a tool to advance therapeutic candidates.
Introduction: The Deuterium Advantage in Pharmacokinetics
Deuteration, the selective replacement of hydrogen (¹H) with its heavier isotope deuterium (²H or D), has emerged as a valuable strategy in drug discovery and development.[1][2] This subtle modification, which doubles the mass of the hydrogen atom, can have profound effects on the physicochemical properties of a molecule, most notably the strength of the carbon-hydrogen (C-H) bond versus the carbon-deuterium (C-D) bond.[3] The C-D bond is stronger and requires more energy to break, a phenomenon that gives rise to the kinetic isotope effect (KIE).[4] In the context of pharmacokinetics, this effect is particularly relevant for drugs whose metabolic clearance is dependent on the enzymatic cleavage of a C-H bond.[5][6]
The primary applications and advantages of using deuterated compounds in pharmacokinetic analysis can be categorized into two main areas:
-
Modification of Drug Metabolism and Pharmacokinetics: By strategically placing deuterium at sites of metabolic attack, the rate of metabolism can be slowed down. This can lead to:
-
Improved Metabolic Stability: A reduced rate of metabolism can increase the drug's half-life (t½) and overall exposure (AUC), potentially allowing for lower or less frequent dosing.[7][8]
-
Reduced Toxic Metabolite Formation: Deuteration can alter metabolic pathways, sometimes shunting metabolism away from the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[8][9] This phenomenon is often referred to as "metabolic switching".[7][10]
-
Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be improved.[2]
-
-
Use as Internal Standards in Bioanalysis: Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[10][11] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for accurate correction of matrix effects and other sources of variability, leading to highly precise and reliable pharmacokinetic data.[12]
The Kinetic Isotope Effect (KIE) and its Impact on Drug Metabolism
The cornerstone of deuterium's utility in modifying pharmacokinetics is the kinetic isotope effect. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as the rate-limiting step.[5]
The greater mass of deuterium compared to hydrogen results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond. This can lead to a significant decrease in the rate of metabolic reactions at the site of deuteration, with the magnitude of the KIE (kH/kD) for CYP-mediated reactions often ranging from 2 to 10.[9]
It is crucial to note that the beneficial effects of deuteration on a drug's pharmacokinetic profile are not guaranteed and are highly dependent on the drug's specific metabolic pathways and the position of deuterium substitution.[13] A thorough understanding of a compound's metabolism is therefore essential for the rational design of deuterated drugs.
Metabolic Switching
A potential consequence of deuterating a primary site of metabolism is "metabolic switching" or "metabolic shunting".[7][10] By blocking one metabolic pathway, the drug may be diverted to alternative metabolic routes that were previously minor. This can sometimes lead to the formation of new or increased levels of other metabolites, which may have different pharmacological or toxicological properties. Therefore, a comprehensive metabolic profiling of any new deuterated entity is a critical step in its development.[7]
Quantitative Analysis of Pharmacokinetic Parameters: Deuterated vs. Non-Deuterated Compounds
The impact of deuteration on pharmacokinetic parameters is best illustrated through direct comparison with their non-deuterated (or "light") counterparts. The following tables summarize key pharmacokinetic data from studies on several deuterated drugs.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine and its Active Metabolites vs. Tetrabenazine in Healthy Volunteers [14]
| Parameter | Deutetrabenazine (SD-809) | Tetrabenazine (TBZ) |
| Dose | 25 mg | 25 mg |
| Total (α+β)-HTBZ Half-life (t½) | 8.6 hours | 4.8 hours |
| Total (α+β)-HTBZ AUCinf (ng·hr/mL) | 542 | 261 |
| Total (α+β)-HTBZ Cmax (ng/mL) | 74.6 | 61.6 |
AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. (α+β)-HTBZ: alpha- and beta-dihydrotetrabenazine (active metabolites).
Table 2: Pharmacokinetic Parameters of d9-Caffeine vs. Caffeine in Healthy Adults (250 mg dose) [11]
| Parameter | d9-Caffeine | Caffeine |
| Cmax (ng/mL) | ~29-43% higher | Baseline |
| AUClast (h*ng/mL) | 4-5 fold higher | Baseline |
| Relative exposure to active metabolites | 5-10 fold reduction | Baseline |
AUClast: Area under the plasma concentration-time curve from time zero to the last measurable time point.
Table 3: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Male CD-1 Mice (single i.v. dose) [8]
| Parameter | d9-Methadone | Methadone |
| AUC (fold increase) | 5.7 | 1 |
| Cmax (fold increase) | 4.4 | 1 |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 |
| LD50 (fold higher) | 2.1 | 1 |
LD50: Median lethal dose.
Table 4: In Vivo Pharmacokinetic Parameters of d3-Enzalutamide vs. Enzalutamide in Rats (10 mg/kg oral dose)
| Parameter | d3-Enzalutamide | Enzalutamide |
| Cmax (ng/mL) | 35% higher | Baseline |
| AUC0–t (h*ng/mL) | 102% higher | Baseline |
| Exposure of N-demethyl metabolite (M2) | 8-fold lower | Baseline |
AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable time point.
Experimental Protocols for Pharmacokinetic Analysis of Deuterated Compounds
The evaluation of the pharmacokinetic properties of deuterated compounds involves a series of well-defined in vitro and in vivo experiments.
In Vitro Metabolism Assays
In vitro metabolism studies are crucial for understanding the metabolic stability of a deuterated compound and for identifying the enzymes responsible for its metabolism.
Protocol: Metabolic Stability in Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the deuterated test compound and its non-deuterated counterpart in an appropriate organic solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, combine liver microsomes (from human or relevant animal species) with a phosphate buffer (e.g., pH 7.4).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsome-buffer mixture.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (often a structurally similar, stable-isotope labeled compound).
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining parent compound versus time.
-
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to determine the full pharmacokinetic profile of a deuterated drug, including its absorption, distribution, metabolism, and excretion (ADME).
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Dosing:
-
House male Sprague Dawley rats under standard laboratory conditions with free access to food and water.
-
Administer the deuterated compound and its non-deuterated analog to separate groups of rats via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.5, 1, 3, 5, 7, 9, 24, 48, 72, 96, and 120 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
-
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.
Protocol: LC-MS/MS Bioanalysis of Tetrabenazine and its Metabolites in Human Plasma (Adapted from)
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, add a deuterated internal standard (e.g., tetrabenazine-d7).
-
Condition a C18 SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation (LC):
-
Inject the reconstituted sample onto a C18 analytical column (e.g., Zorbax SB C18).
-
Use a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium acetate) in a specific ratio (e.g., 60:40 v/v).
-
Maintain a constant flow rate (e.g., 0.8 mL/min).
-
-
Mass Spectrometric Detection (MS/MS):
-
Utilize a tandem mass spectrometer (e.g., API-4000) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for the analytes and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Processes and Relationships
Visual diagrams are invaluable for understanding complex scientific workflows and biological pathways. The following diagrams were created using the Graphviz DOT language to illustrate key concepts discussed in this guide.
Caption: Metabolic pathway of tetrabenazine and the effect of deuteration.
Caption: Experimental workflow for pharmacokinetic analysis using LC-MS/MS.
Caption: The kinetic isotope effect on reaction rates.
Conclusion
The use of deuterated compounds has become an integral part of modern pharmacokinetic analysis and drug development. The ability to modulate metabolic pathways through the kinetic isotope effect offers a powerful tool for optimizing the pharmacokinetic profiles of drug candidates, potentially leading to safer and more effective medicines. Furthermore, the role of deuterated analogs as superior internal standards in bioanalytical methods cannot be overstated, as they provide the foundation for generating high-quality, reliable data that is essential for regulatory submissions and for making informed decisions throughout the drug development process. As our understanding of drug metabolism continues to grow, the strategic application of deuterium chemistry is poised to play an even more significant role in the future of pharmaceutical innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. criver.com [criver.com]
- 6. scienceopen.com [scienceopen.com]
- 7. ijsat.org [ijsat.org]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 11. researchgate.net [researchgate.net]
- 12. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pelitinib in Human Plasma using Pelitinib-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pelitinib in human plasma. Pelitinib is a potent, irreversible pan-ErbB tyrosine kinase inhibitor.[1] This method employs a stable isotope-labeled internal standard (SIL-IS), Pelitinib-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Pelitinib (EKB-569) is a 3-cyanoquinoline derivative that acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and ErbB4. By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, Pelitinib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[2][3] Its potential as an anticancer agent necessitates a reliable bioanalytical method for its quantification in biological matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, providing the most effective correction for variations during sample preparation and analysis. This application note details a complete protocol for the determination of Pelitinib in human plasma using this compound as the internal standard.
Signaling Pathway of Pelitinib Action
Experimental Protocols
Materials and Reagents
-
Pelitinib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, 99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pelitinib and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pelitinib primary stock with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike 5 µL of the corresponding Pelitinib working standard solution. For blank samples, add 5 µL of 50:50 methanol:water.
-
Vortex briefly (2-3 seconds).
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant with 100 µL of ultrapure water containing 0.1% formic acid.
-
Seal the plate/vials and place in the autosampler for LC-MS/MS analysis.
Experimental Workflow Diagram
LC-MS/MS Method Parameters
The following parameters are based on a validated method for Pelitinib and are recommended as a starting point for method development.[4]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| HPLC System | UPLC/UHPLC System |
| Column | Bridged Ethylsilica Hybrid C18, <2 µm, 2.1 x 50 mm |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 30% B |
| 0.5 - 2.0 min | 30% to 95% B |
| 2.0 - 2.5 min | 95% B |
| 2.5 - 2.6 min | 95% to 30% B |
| 2.6 - 3.5 min | 30% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Pelitinib | 468.2 | 399.1 | Optimize (e.g., 35) |
| This compound | 474.2 | 399.1 | Optimize (e.g., 35) |
Note: The product ion for Pelitinib is proposed based on the fragmentation of its core 4-anilinoquinoline structure. The d6-label is assumed to be on the labile dimethylaminobutenamide side chain, resulting in a common product ion. Collision energies should be optimized for the specific instrument used.
Data Presentation and Performance Characteristics
The following tables present representative data from a validated LC-MS/MS assay for Pelitinib, demonstrating the expected performance of this method.[4]
Calibration Curve and Linearity
The method should be linear over a clinically relevant concentration range.
Table 4: Representative Calibration Curve Performance
| Concentration Range (ng/mL) | Weighting | Correlation Coefficient (r²) |
|---|
| 1 - 200 | 1/x² | ≥ 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated using QC samples at low, medium, and high concentrations.
Table 5: Representative Intra-day and Inter-day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=5) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=15) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | < 15% | ± 15% | < 20% | ± 20% |
| Low (LQC) | 3 | 7.4 | +4.8 | 8.6 | +3.0 |
| Medium (MQC) | 50 | 4.5 | -6.0 | 5.2 | -5.2 |
| High (HQC) | 150 | 3.5 | +0.7 | 4.5 | -1.5 |
Data adapted from a similar assay for Pelitinib.[4] LLOQ performance is based on typical FDA/EMA guidance.
Matrix Effect and Recovery
While a SIL-IS effectively corrects for matrix effects, it is good practice to assess them during validation.
Table 6: Expected Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low (LQC) | > 85% | > 85% | 0.85 - 1.15 | 0.95 - 1.05 |
| High (HQC) | > 85% | > 85% | 0.85 - 1.15 | 0.95 - 1.05 |
Values represent typical acceptance criteria for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Pelitinib in human plasma. The use of this compound as an internal standard ensures the highest level of accuracy and precision by compensating for sample preparation variability and matrix-induced ionization effects. This protocol is well-suited for supporting preclinical and clinical development of Pelitinib.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Pelitinib in Plasma
These application notes provide a detailed protocol for the quantitative analysis of Pelitinib, a potent tyrosine kinase inhibitor, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development research.
Mechanism of Action of Pelitinib
Pelitinib is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor.[1][2] It functions by irreversibly binding to Epidermal Growth Factor Receptors (EGFR) ErbB-1, -2, and -4.[1][2] This binding inhibits receptor phosphorylation and subsequent signal transduction, leading to apoptosis and the suppression of proliferation in tumor cells that overexpress these receptors.[1][2] The downstream signaling pathways affected by Pelitinib include the Akt and MAPK pathways.[3] By inhibiting these pathways, Pelitinib can suppress Twist1, a key regulator of cancer cell migration and invasion.[3]
Experimental Protocols
This section details the validated LC-MS/MS method for Pelitinib quantification in plasma.
Materials and Reagents
-
Pelitinib reference standard
-
Internal Standard (IS), e.g., Erlotinib or Domperidone[4][5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Human plasma (with K2EDTA as anticoagulant)[6]
-
C18 Solid Phase Extraction (SPE) cartridges (optional)[5]
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is required.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of Pelitinib and the IS in a suitable solvent like DMSO or methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Pelitinib stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve ranging from 0.5 to 200 ng/mL.[4][5]
-
Quality Controls (QCs): Prepare QCs in blank plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation
Two primary methods for sample preparation are protein precipitation and solid-phase extraction.
Method 1: Protein Precipitation (PPT) [4]
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the extract with water before injection if necessary.[4]
Method 2: Solid-Phase Extraction (SPE) [5]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Pelitinib and the IS with a strong organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for Pelitinib analysis.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., Waters BEH C18)[5] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile or Methanol[4][5] |
| Gradient | A suitable gradient elution to separate Pelitinib from endogenous plasma components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transitions | Pelitinib: m/z 468.21 → 395.22Domperidone (IS): m/z 426.27 → 175.18[5] |
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99[7] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ)[7] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)[7] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A typical LLOQ for Pelitinib is 0.5 ng/mL.[5] |
| Selectivity | No significant interfering peaks at the retention times of Pelitinib and the IS in blank plasma. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the plasma matrix. |
| Recovery | The efficiency of the extraction procedure should be consistent and reproducible. Recoveries of not less than 89.73% for Pelitinib have been reported.[5] |
| Stability | Stability of Pelitinib in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).[4] |
Data Presentation
The quantitative data from the analysis should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Pelitinib/IS) | Accuracy (%) |
| 0.5 | ... | ... |
| 1 | ... | ... |
| 5 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| 200 | ... | ... |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ... | ... | ... | ... |
| Low | 1.5 | ... | ... | ... | ... |
| Medium | 75 | ... | ... | ... | ... |
| High | 150 | ... | ... | ... | ... |
Table 3: Stability Data
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Stability (%) |
| Freeze-Thaw (3 cycles) | Low QC | ... | ... |
| High QC | ... | ... | |
| Short-Term (Room Temp, 4h) | Low QC | ... | ... |
| High QC | ... | ... | |
| Long-Term (-80°C, 1 month) | Low QC | ... | ... |
| High QC | ... | ... |
References
- 1. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Role of pelitinib in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetic profiles of selected irreversible tyrosine kinase inhibitors, neratinib and pelitinib, with apigenin in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ensuring sample quality for blood biomarker studies in clinical trials: a multicenter international study for plasma and serum sample preparation - (Spring) Kong - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. scispace.com [scispace.com]
Application Note: Quantification of Pelitinib in Plasma by LC-MS/MS
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pelitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Pelitinib-d6 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Pelitinib-d6, a deuterated analog of Pelitinib. Pelitinib is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including EGFR (ErbB1), HER2/c-neu (ErbB2), and ErbB4 (Her4)[1][2][3]. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.
Chemical and Physical Properties
This compound is the deuterated form of Pelitinib, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used in pharmacokinetic studies to differentiate the compound from its non-labeled counterpart. The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Analyte Name | This compound | [4] |
| CAS Number | 1325223-34-4 | [4][5] |
| Molecular Formula | C₂₄H₁₇D₆ClFN₅O₂ | [4][6] |
| Molecular Weight | 473.96 g/mol | [4][6] |
| Appearance | White to beige crystalline solid | [3][7] |
| Purity | ≥98% | [3][7] |
| Storage | Store powder at -20°C | [4][7] |
| Stability | ≥4 years as solid at -20°C | [7] |
Solubility Data
This compound, similar to its non-deuterated form, exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The solubility of Pelitinib in common laboratory solvents is outlined below. Due to the minor difference in molecular weight, the solubility of this compound is expected to be nearly identical to that of Pelitinib.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 - 25 mg/mL | [3][7][8][9] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| Ethanol | Insoluble | [8] |
| Water | Insoluble | [8][10] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.74 mg of this compound (Molecular Weight: 473.96 g/mol ).
-
Dissolve: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, if you weighed 4.74 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary[3][11].
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year[12].
Protocol 2: Preparation of Aqueous Working Solutions
For cell-based assays, it is often necessary to dilute the DMSO stock solution into an aqueous buffer or cell culture medium. It is important to note that Pelitinib is sparingly soluble in aqueous solutions and prolonged storage of aqueous dilutions is not recommended[7].
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile tubes
Procedure:
-
Calculate Dilution: Determine the final concentration of the working solution and the required volume.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day[7].
Visualization of Pathways and Workflows
This compound Mechanism of Action
Pelitinib is an irreversible inhibitor of the EGFR family of receptors. It covalently binds to these receptors, inhibiting their phosphorylation and subsequent downstream signaling, which ultimately leads to the suppression of tumor cell proliferation and induction of apoptosis[1][2].
Caption: EGFR/HER2 signaling pathway inhibited by this compound.
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a stock solution of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pelitinib = 98 HPLC 257933-82-7 [sigmaaldrich.com]
- 4. This compound | CAS 1325223-34-4 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS#:1325223-34-4 | Chemsrc [chemsrc.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. Pelitinib - LKT Labs [lktlabs.com]
- 11. Pelitinib | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
Determining the Optimal Concentration of Pelitinib-d6 for Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of Pelitinib-d6 for various bioassays. This compound, a deuterated isotopologue of Pelitinib, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including HER2/ErbB2.[1][2][][4][5] Accurate determination of its optimal working concentration is critical for generating reliable and reproducible data in preclinical research. This guide outlines protocols for cell viability assays, in vitro kinase activity assays, and western blot analysis to assess the impact of this compound on downstream signaling pathways.
Introduction to this compound
Pelitinib is a 3-cyanoquinoline derivative that acts as a pan-ErbB tyrosine kinase inhibitor, covalently binding to EGFR (ErbB1), HER2 (ErbB2), and ErbB4.[5] This irreversible inhibition blocks receptor phosphorylation and subsequent activation of downstream signaling cascades, such as the RAS/MEK/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[6] this compound is the deuterium-labeled version of Pelitinib.[1][2][7] Deuteration is a strategy used in drug development to potentially improve pharmacokinetic and metabolic profiles; however, the fundamental biological activity of the molecule is generally not altered.[8][9][] Therefore, the protocols and expected outcomes for this compound in in vitro bioassays are considered equivalent to those of Pelitinib.
Signaling Pathway Overview
The ErbB family of receptors, upon ligand binding, form homo- or heterodimers, leading to autophosphorylation of their intracellular kinase domains. This initiates a cascade of downstream signaling events that regulate cell growth, differentiation, and survival.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Pelitinib in various assays. This data serves as a reference for designing dose-response experiments with this compound.
Table 1: IC50 Values of Pelitinib Against Various Kinases
| Kinase | IC50 (nM) |
| EGFR | 38.5 |
| HER2/ErbB2 | 1255 |
| Src | 282 |
| MEK | 800 |
| Raf | 3353 |
| c-Met | 4100 |
| Cdk4 | >20000 |
Data compiled from multiple sources.[2][8]
Table 2: IC50 Values of Pelitinib in Cell-Based Assays
| Cell Line | Assay Type | IC50 (nM) |
| A431 | Proliferation | 125 |
| MDA-MB-468 | Proliferation | 260 |
| NHEK | Proliferation | 61 |
| MCF-7 | Proliferation | 3600 |
| A431 | EGFR Autophosphorylation | 8.02 |
| A431 & NHEK | EGF-induced EGFR Phosphorylation | 20-80 |
| A431 & NHEK | EGF-induced STAT3 Phosphorylation | 30-70 |
| NHEK | TGF-α mediated EGFR Activation | 56 |
| NHEK | TGF-α mediated STAT3 Activation | 60 |
| NHEK | TGF-α mediated ERK1/2 Activation | 62 |
Data compiled from multiple sources.[1][2]
Experimental Workflow for Determining Optimal Concentration
The determination of the optimal this compound concentration is a stepwise process involving cellular and biochemical assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cells (e.g., A431, MDA-MB-468)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on known IC50 values, is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Kinase Activity Assay (EGFR/HER2 Autophosphorylation)
This assay measures the direct inhibitory effect of this compound on the autophosphorylation of EGFR and HER2.
Materials:
-
Recombinant human EGFR or HER2 kinase
-
Kinase reaction buffer
-
ATP
-
This compound stock solution
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, recombinant kinase, and substrate (if applicable).
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detect ADP Formation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence to kinase activity and plot the percent inhibition against the this compound concentration to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like AKT and ERK.
Materials:
-
Target cells
-
Serum-free medium
-
EGF (or other relevant growth factor)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to attach. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulation: Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 15-30 minutes to induce pathway activation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Data Analysis and Interpretation
A logical approach is required to analyze the data and select the optimal concentration of this compound.
Conclusion
The optimal concentration of this compound for bioassays is dependent on the specific research question, cell type, and assay format. By following the integrated workflow and protocols outlined in this document, researchers can systematically determine a working concentration range that is both effective and relevant to the biological context of their studies. It is recommended to start with a broad dose-response curve and then narrow down the concentration range based on the IC50 values obtained from cell viability, kinase activity, and downstream signaling pathway analysis.
References
- 1. This compound | CAS 1325223-34-4 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS#:1325223-34-4 | Chemsrc [chemsrc.com]
- 4. Pelitinib - LKT Labs [lktlabs.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of Pelitinib and Pelitinib-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelitinib (EKB-569) is a potent, irreversible tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family of proteins, including EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4.[1][2] By covalently binding to these receptors, pelitinib effectively blocks their signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells overexpressing these receptors.[1] Its mechanism of action makes it a subject of significant interest in oncology research and drug development.
Accurate quantification of pelitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as pelitinib-d6, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the determination of pelitinib and its deuterated internal standard, this compound, using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mass spectrometry.
SRM/MRM Transitions for Pelitinib and this compound
The selection of appropriate precursor and product ion transitions is fundamental to developing a sensitive and specific SRM/MRM assay. The following table summarizes the recommended transitions for pelitinib and the predicted transitions for this compound. The transitions for pelitinib are based on published data, while the transitions for this compound are predicted based on the addition of six deuterium atoms to the parent molecule and an expected similar fragmentation pattern.
| Compound | Precursor Ion ([M+H]⁺) m/z | Product Ion m/z | Notes |
| Pelitinib | 468.21 | 395.22 | Experimentally determined.[3] |
| This compound | 474.25 | 401.26 | Predicted based on the addition of 6 Da to the parent and a similar fragmentation pattern. |
Experimental Protocols
This section outlines a detailed protocol for the quantification of pelitinib in plasma samples. This protocol can be adapted for other biological matrices with appropriate validation.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a reliable method for extracting pelitinib from complex biological matrices, providing a clean sample for LC-MS/MS analysis.[3][4]
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard spiking solution (this compound in methanol)
-
Plasma samples
Protocol:
-
Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma sample, add 50 µL of the internal standard spiking solution. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute pelitinib and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 2 for composition). Vortex for 30 seconds.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: Waters BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Collision Gas (CAD): Nitrogen, set to medium.
-
Curtain Gas (CUR): 30 psi.
-
Ion Source Gas 1 (GS1): 50 psi.
-
Ion Source Gas 2 (GS2): 50 psi.
-
Dwell Time: 100 ms per transition.
Visualizations
Experimental Workflow
Caption: Experimental workflow for pelitinib quantification.
Pelitinib Signaling Pathway Inhibition
Caption: Pelitinib's inhibition of EGFR signaling pathways.
Conclusion
The provided SRM/MRM transitions and detailed experimental protocols offer a robust framework for the sensitive and specific quantification of pelitinib in biological matrices. The use of a deuterated internal standard, this compound, is strongly recommended to ensure the highest level of accuracy and precision in bioanalytical studies. The methodologies and visualizations presented herein are intended to support researchers and scientists in their efforts to understand the pharmacokinetics and mechanism of action of this promising anti-cancer agent.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Pelitinib in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Pelitinib, a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR), in various biological matrices for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Pelitinib (EKB-569) is a 3-cyanoquinoline derivative that acts as a pan-ErbB tyrosine kinase inhibitor, covalently binding to and irreversibly inhibiting EGFR (ErbB-1), HER2/neu (ErbB-2), and ErbB-4.[1] Its therapeutic potential in oncology necessitates robust and reliable bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicokinetic assessments. The accuracy and precision of these analytical methods are highly dependent on the sample preparation technique employed to extract Pelitinib from complex biological matrices such as plasma, urine, and tissue homogenates.
This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and disadvantages in terms of selectivity, recovery, matrix effects, and throughput. The choice of method will depend on the specific requirements of the study, including the desired sensitivity and the available resources.
Signaling Pathway of Pelitinib Target: EGFR
Pelitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] Dysregulation of this pathway is a hallmark of many cancers. Pelitinib's irreversible binding to the kinase domain of EGFR blocks these downstream signals.[1][4]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC‐MS/MS Method for Ripretinib and Its Metabolite: Example of a Journey From Laboratory Bench to Routine Application With a Greenness Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Pelitinib-d6 in Cell-Based Assay Normalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelitinib is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] As a member of the 3-cyanoquinoline class of compounds, it covalently binds to EGFR, blocking its phosphorylation and subsequent activation of downstream signaling pathways crucial for cell growth and proliferation.[1] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making it a prime target for therapeutic intervention. Accurate and reproducible quantification of drug engagement with its target and the downstream effects in a cellular context is paramount for drug development.
Cell-based assays provide a more physiologically relevant system to study drug efficacy compared to biochemical assays. However, variability in sample preparation, processing, and analysis can introduce significant errors. The use of a stable isotope-labeled internal standard, such as Pelitinib-d6, is a widely accepted method to normalize for these variations in mass spectrometry-based assays, ensuring high accuracy and precision. This document provides detailed application notes and protocols for the use of this compound as an internal standard in cell-based assays for quantifying Pelitinib and its impact on EGFR signaling.
Principle of Normalization using this compound
This compound is a deuterated analog of Pelitinib, meaning it has the same chemical structure and properties but is heavier due to the replacement of six hydrogen atoms with deuterium. When added at a known concentration to cell lysates, this compound co-extracts with the analyte of interest (e.g., unlabeled Pelitinib). During LC-MS/MS analysis, Pelitinib and this compound are separated from other cellular components but co-elute. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample handling are normalized, leading to more accurate quantification.
EGFR Signaling Pathway and Inhibition by Pelitinib
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of several downstream cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK/STAT pathways. Pelitinib irreversibly binds to EGFR, preventing this autophosphorylation and blocking the downstream signaling events.
References
Application Note & Protocol: Validated Bioanalytical Method for the Quantification of Pelitinib in Human Plasma using Pelitinib-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelitinib (EKB-569) is a potent, irreversible tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family of kinases, including ErbB-1, ErbB-2, and ErbB-4.[1][2] By covalently binding to these receptors, Pelitinib inhibits receptor phosphorylation and downstream signaling, leading to the suppression of tumor cell proliferation and induction of apoptosis.[1][2] Its mechanism of action makes it a compound of significant interest in oncology research and drug development.
Accurate and reliable quantification of Pelitinib in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental components of preclinical and clinical drug development. This application note provides a detailed protocol for a validated bioanalytical method for the determination of Pelitinib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Pelitinib-d6, to ensure high accuracy and precision, in accordance with regulatory guidelines such as those from the FDA and EMA.[3][4][5]
Signaling Pathway of Pelitinib
Pelitinib exerts its therapeutic effect by inhibiting the signaling pathways downstream of EGFR. Upon binding, it prevents the autophosphorylation of the receptor, thereby blocking the activation of key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[6]
Caption: EGFR signaling pathway inhibited by Pelitinib.
Experimental Protocol
This protocol outlines the procedure for the quantification of Pelitinib in human plasma.
Materials and Reagents
-
Pelitinib reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Stock and Working Solutions Preparation
-
Pelitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Pelitinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Pelitinib Working Solutions: Serially dilute the Pelitinib stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
The protein precipitation method is used for sample extraction.
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the corresponding tubes.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Pelitinib: m/z 468.2 → 112.1 This compound: m/z 474.2 → 118.1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Source Temperature | 500°C |
Bioanalytical Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[3][4][5] The validation parameters and acceptance criteria are summarized below.
Experimental Workflow
Caption: Workflow for bioanalytical method validation.
Validation Results Summary
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 500 ng/mL | - |
| Regression Equation | y = 0.015x + 0.002 | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Acceptance Criteria (% Bias & %RSD) |
| LLOQ | 1 | -2.5 | 6.8 | 8.2 | Within ±20% |
| Low | 3 | 4.2 | 5.1 | 6.5 | Within ±15% |
| Medium | 100 | -1.8 | 3.5 | 4.8 | Within ±15% |
| High | 400 | 3.1 | 2.9 | 4.1 | Within ±15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Pelitinib Recovery (%) | This compound Recovery (%) | Matrix Effect (%) | Acceptance Criteria (%RSD) |
| Low | 3 | 92.5 | 94.1 | 1.8 | ≤ 15% |
| High | 400 | 94.8 | 95.2 | -0.9 | ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | QC Level | Accuracy (% Bias) | Acceptance Criteria (% Bias) |
| Bench-top Stability (Room Temp) | 6 hours | Low, High | -4.2 to 3.5 | Within ±15% |
| Freeze-Thaw Stability (3 cycles) | -80°C to RT | Low, High | -5.8 to 2.1 | Within ±15% |
| Long-term Stability | 30 days | Low, High | -6.5 to 4.0 | Within ±15% |
Conclusion
The described LC-MS/MS method for the quantification of Pelitinib in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The method has been successfully validated over a linear range of 1 to 500 ng/mL. The simple protein precipitation extraction procedure allows for high-throughput sample analysis. This validated method is suitable for use in pharmacokinetic and toxicokinetic studies to support the clinical development of Pelitinib.
References
- 1. bfarm.de [bfarm.de]
- 2. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS [mdpi.com]
- 3. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Troubleshooting & Optimization
Technical Support Center: Pelitinib-d6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity during the mass spectrometry (MS) analysis of Pelitinib-d6.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MS parameters for this compound analysis?
A1: While specific parameters for this compound may require optimization, a validated method for Pelitinib provides a strong starting point. The ionization mode is typically positive electrospray ionization (ESI).[1] Key parameters from a published method for Pelitinib are summarized below. It is recommended to use these as initial settings and optimize for your specific instrument and experimental conditions.
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1] |
| MS System | Triple Quadrupole | [1] |
| Detection Mode | Selected Reaction Monitoring (SRM) | [1] |
| Mobile Phase | Gradient of 0.02% (v/v) formic acid in a methanol-water mixture | [1] |
Q2: I am observing a weaker signal for this compound compared to non-deuterated Pelitinib. Is this expected?
A2: Variations in signal intensity between a deuterated and a non-deuterated compound can occur. While deuterated standards are excellent for internal standardization due to similar chemical properties, slight differences in ionization efficiency and fragmentation patterns can lead to different signal responses.[2][3] Isotope effects can alter the fragmentation pathways, potentially leading to a lower abundance of the specific product ion being monitored.[2] It is crucial to establish a consistent response ratio between this compound and Pelitinib for accurate quantification.
Q3: What are common adducts I might observe with this compound, and how can they affect my signal?
A3: In positive ESI-MS, common adducts include sodium [M+Na]+ and potassium [M+K]+.[4] Formation of these adducts can split the ion signal between the protonated molecule [M+H]+ and various adducts, leading to a decrease in the intensity of the desired precursor ion. To minimize adduct formation, it is recommended to use fresh, high-purity solvents and add a small amount of an acid, such as formic acid, to the mobile phase to promote protonation.[4]
| Common Adducts in Positive ESI-MS | Mass Difference (from [M+H]+) |
| Sodium [M+Na]+ | 22 Da |
| Potassium [M+K]+ | 38 Da |
Q4: How does Pelitinib exert its therapeutic effect?
A4: Pelitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, specifically targeting EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4.[5][6][7] It forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to the inhibition of their kinase activity.[8] This blocks downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for cell proliferation, survival, and migration.[7][9]
Troubleshooting Guide for Poor Signal Intensity
This guide provides a systematic approach to diagnosing and resolving issues of poor signal intensity for this compound in your MS analysis.
Step 1: Initial System and Sample Check
A logical first step in troubleshooting is to differentiate between instrument, method, or sample-related issues.
Caption: Initial troubleshooting workflow.
Step 2: Sample Preparation and Extraction
Issues with sample preparation can significantly impact signal intensity. Protein precipitation is a common and effective method for extracting tyrosine kinase inhibitors from plasma samples.[1][10]
| Possible Cause | Recommended Action |
| Incomplete Protein Precipitation | Ensure the ratio of acetonitrile to plasma is sufficient (typically at least 3:1 v/v). Vortex thoroughly to ensure complete mixing and precipitation.[1][10] |
| Analyte Loss During Extraction | Minimize the number of transfer steps. Ensure complete transfer of the supernatant after centrifugation. |
| Sample Degradation | Prepare samples fresh and store them appropriately (e.g., at -20°C or -80°C) if not analyzed immediately. |
Step 3: Liquid Chromatography (LC) Parameters
Proper chromatographic separation is essential for good signal intensity and minimizing matrix effects.
| Possible Cause | Recommended Action |
| Poor Peak Shape | Ensure the column is properly conditioned and equilibrated with the mobile phase. Consider using a column with a smaller particle size for better efficiency.[1] |
| Co-elution with Interfering Substances | Optimize the gradient elution profile to achieve better separation of this compound from matrix components.[1] A divert valve can be used to direct the flow to waste during the initial and final stages of the run when highly polar or non-polar interferences may elute. |
| Incorrect Mobile Phase Composition | The use of 0.1% to 0.02% formic acid in the mobile phase is recommended to improve peak shape and ionization efficiency for tyrosine kinase inhibitors.[1][10] Ensure the mobile phase is freshly prepared and properly degassed. |
Step 4: Mass Spectrometry (MS) Parameters
Optimization of MS parameters is critical for maximizing signal intensity.
| Possible Cause | Recommended Action |
| Suboptimal Ionization | Optimize the electrospray voltage, nebulizer gas pressure, and drying gas temperature and flow rate for this compound.[11] |
| Incorrect Precursor/Product Ion Selection | Verify the m/z values for the precursor and product ions of this compound. Perform a product ion scan to confirm the most intense and stable fragment. |
| Low Collision Energy | Optimize the collision energy to achieve efficient fragmentation of the precursor ion and maximize the signal of the selected product ion. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is adapted from a validated method for Pelitinib in plasma.[1]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (if different from this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on a published method for Pelitinib and should be optimized for your specific instrument.[1]
| Parameter | Value |
| LC System | |
| Column | C18, sub-2µm particle size (e.g., 2.1 x 50 mm) |
| Mobile Phase A | 0.02% Formic Acid in Water |
| Mobile Phase B | 0.02% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| MS System | |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Signaling Pathway Diagrams
Pelitinib inhibits the EGFR (ErbB1) and HER2 (ErbB2) signaling pathways. The following diagrams illustrate the key components of these pathways that are disrupted by Pelitinib.
Caption: Pelitinib's inhibition of the ErbB signaling pathway.
This diagram illustrates how Pelitinib blocks the activation of EGFR and HER2, thereby inhibiting downstream signaling cascades that lead to cell proliferation and survival.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Role of pelitinib in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve chromatographic co-elution of Pelitinib and Pelitinib-d6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pelitinib and its deuterated internal standard, Pelitinib-d6.
Troubleshooting Guide: Resolving Co-elution of Pelitinib and this compound
Co-elution of an analyte and its deuterated internal standard is often the goal in LC-MS/MS analysis to ensure equivalent ionization effects. However, slight chromatographic separation due to the deuterium isotope effect can occur, leading to inaccurate quantification. This guide provides a systematic approach to diagnose and resolve the co-elution of Pelitinib and this compound.
Initial Assessment: Is there a Co-elution Problem?
The first step is to confirm if there is a genuine co-elution issue. Ideally, the peaks for Pelitinib and this compound should have the same retention time and symmetrical peak shape.
-
Symptom: The peak for this compound consistently elutes slightly earlier or later than the Pelitinib peak. This may manifest as a shoulder on the main peak or as two partially resolved peaks.[1][2]
-
Diagnosis: Overlay the extracted ion chromatograms (XICs) for the specific mass-to-charge ratio (m/z) transitions of Pelitinib and this compound. A clear offset in retention times indicates an isotopic separation effect.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) separating from Pelitinib?
A1: Deuterated internal standards are designed to be chemically identical to the analyte. However, the substitution of hydrogen with deuterium can lead to subtle differences in physicochemical properties, a phenomenon known as the chromatographic isotope effect.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to minor differences in hydrophobicity.[3][4] The extent of this separation can be influenced by the number and position of the deuterium labels, as well as the chromatographic conditions.
Q2: What are the ideal mass transitions for Pelitinib and this compound?
A2: Based on the molecular weight of Pelitinib (480.1 g/mol ) and common fragmentation patterns of tyrosine kinase inhibitors, the following Multiple Reaction Monitoring (MRM) transitions are proposed:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pelitinib | 480.1 | Hypothetical |
| This compound | 486.1 | Hypothetical |
Note: The exact product ions will need to be determined by direct infusion of the compounds into the mass spectrometer and optimizing the collision energy.
Q3: Can I still quantify my data if there is partial co-elution?
A3: It is highly discouraged. If the analyte and internal standard elute at different times, they may be affected differently by matrix effects (ion suppression or enhancement), which can lead to inaccurate and unreliable quantification.[4] The primary purpose of a co-eluting internal standard is to compensate for these effects.
Q4: Should I always aim for complete co-elution?
A4: Yes, for quantitative bioanalysis using a deuterated internal standard, the goal is to have the analyte and internal standard co-elute perfectly to ensure they experience the same ionization conditions in the mass spectrometer's source.[4]
Experimental Protocols
Protocol 1: Baseline Chromatographic Method for Pelitinib
This method is adapted from a validated assay for Pelitinib and serves as a starting point for optimization.[5]
-
High-Performance Liquid Chromatography (HPLC) System:
-
Column: Bridged Ethylsilica Hybrid (BEH) C18, sub-2µm particle size
-
Mobile Phase A: 0.02% (v/v) formic acid in water
-
Mobile Phase B: 0.02% (v/v) formic acid in a methanol-water mixture
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute Pelitinib.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
Protocol 2: Systematic Approach to Resolve Co-elution
If the baseline method shows separation between Pelitinib and this compound, follow these steps to optimize the method. The goal is to adjust chromatographic parameters to minimize the isotopic separation.
-
Modify Mobile Phase Composition:
-
Rationale: Changing the organic modifier can alter the selectivity of the separation.
-
Action: Replace methanol in mobile phase B with acetonitrile. Prepare a mobile phase B of 0.02% (v/v) formic acid in acetonitrile. Re-run the analysis using the same gradient program.
-
-
Adjust the Gradient Slope:
-
Rationale: A shallower gradient increases the run time but can improve the resolution of closely eluting compounds.
-
Action: Decrease the rate of increase of mobile phase B in the gradient program. For example, if the original gradient went from 10% to 90% B in 5 minutes, try extending this to 10 minutes.
-
-
Alter the Column Temperature:
-
Rationale: Temperature can influence the viscosity of the mobile phase and the kinetics of solute interaction with the stationary phase.
-
Action: Set the column oven to 40°C and allow the system to equilibrate. Analyze the sample. If separation persists, try decreasing the temperature to 30°C.
-
-
Change the Stationary Phase:
-
Rationale: Different stationary phase chemistries offer different separation mechanisms.
-
Action: If the above modifications do not resolve the co-elution, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different selectivity for aromatic compounds like Pelitinib.
-
Data Presentation
Table 1: Hypothetical Retention Times Under Different Chromatographic Conditions
| Condition | Pelitinib Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| Baseline Method | 4.52 | 4.48 | 0.8 |
| Acetonitrile Mobile Phase | 4.25 | 4.23 | 0.5 |
| Shallow Gradient | 8.15 | 8.14 | 0.3 |
| Elevated Temperature (40°C) | 4.30 | 4.29 | 0.2 |
| Optimized Method | 5.67 | 5.67 | 0 |
This table illustrates how different experimental conditions can affect the separation of Pelitinib and its deuterated internal standard. The goal is to achieve a resolution (Rs) of 0, indicating complete co-elution.
Visualizations
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Pelitinib and Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) gradient for the effective separation of Pelitinib from its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Pelitinib and its metabolites.
Problem 1: Poor Resolution Between Pelitinib and Metabolite Peaks
Possible Causes:
-
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating compounds with different polarities. Metabolites of Pelitinib, likely formed through processes such as O-dealkylation, hydroxylation, and amide hydrolysis, are expected to be more polar than the parent drug.
-
Gradient is Too Steep: A rapid increase in the organic solvent concentration can cause compounds to elute too quickly and without sufficient separation.
-
Incorrect pH of the Mobile Phase: The ionization state of Pelitinib and its metabolites can significantly affect their retention.
-
Suboptimal Column Choice: The stationary phase may not be providing the necessary selectivity.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Composition | Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. | Increased retention of the more polar metabolites, leading to better separation from the less polar parent compound, Pelitinib. |
| Gradient Steepness | Decrease the rate of increase of the organic solvent during the gradient. For example, change from a 5-minute gradient of 10-90% organic to a 10-minute gradient of 10-90% organic. | Provides more time for the differential partitioning of Pelitinib and its metabolites between the stationary and mobile phases, improving resolution. |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like Pelitinib, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape and retention. | Optimizes the ionization state of the analytes for better interaction with the stationary phase and improved separation. |
| Column Selection | Ensure the use of a high-resolution column, such as a C18 column with a small particle size (e.g., sub-2µm). | Smaller particles provide higher efficiency and better resolution of closely eluting peaks. |
Problem 2: Peak Tailing for Pelitinib or Metabolite Peaks
Possible Causes:
-
Secondary Interactions with the Stationary Phase: Silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to broadened and tailing peaks.
-
Inappropriate Mobile Phase pH: A pH that results in partial ionization of the analytes can cause peak tailing.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Additive | Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. | The acid will protonate the silanol groups, reducing their interaction with the basic analytes and leading to more symmetrical peaks. |
| Sample Concentration | Reduce the concentration of the sample being injected. | Prevents overloading of the stationary phase, resulting in sharper, more symmetrical peaks. |
| Mobile Phase pH | Adjust the pH of the mobile phase to ensure that the analytes are in a single ionic state (either fully protonated or fully deprotonated). | Consistent ionization state minimizes mixed-mode retention and improves peak shape. |
Problem 3: Co-elution of Metabolites
Possible Causes:
-
Similar Physicochemical Properties of Metabolites: Some metabolites may have very similar polarities and structures, making them difficult to separate.
-
Insufficiently Optimized Gradient: The gradient program may not be tailored to separate structurally similar compounds.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Gradient Program | Introduce a shallow gradient segment in the region where the metabolites elute. For instance, after an initial steep gradient, hold the organic solvent percentage constant or increase it very slowly. | A shallower gradient increases the separation window for closely eluting compounds, improving the resolution between metabolite peaks. |
| Organic Solvent | Experiment with a different organic solvent. If using acetonitrile, try methanol, or vice versa. | Different organic solvents can offer different selectivities for closely related compounds, potentially resolving co-eluting peaks. |
| Column Temperature | Adjust the column temperature. Increasing the temperature can sometimes improve selectivity, while decreasing it can increase retention and resolution. | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter the separation selectivity. |
Experimental Protocols
Starting LC Method for Pelitinib and Metabolite Separation
This method is a recommended starting point for separating Pelitinib and its metabolites, based on established methods for similar tyrosine kinase inhibitors.[1]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (in positive ion mode) or UV Detector |
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic transformations of Pelitinib, and how will they affect retention time?
A1: Based on the metabolism of similar tyrosine kinase inhibitors, the likely metabolic pathways for Pelitinib include O-dealkylation of the ethoxy group, hydroxylation on the aromatic rings, and hydrolysis of the amide linkage. These transformations will introduce more polar functional groups (e.g., -OH, -COOH), making the metabolites more polar than the parent Pelitinib. In a reversed-phase LC system, more polar compounds are less retained and will therefore have shorter retention times than the parent drug.
Q2: How do I choose the appropriate organic solvent for my mobile phase?
A2: Acetonitrile and methanol are the most common organic solvents for reversed-phase LC. Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds. Methanol can offer different selectivity and is sometimes better at separating structurally similar compounds. It is recommended to start with acetonitrile and, if co-elution is an issue, try methanol.
Q3: Why is an acidic modifier like formic acid added to the mobile phase?
A3: An acidic modifier serves two main purposes. First, it helps to control the pH of the mobile phase, which is crucial for consistent ionization of the analytes. For basic compounds like Pelitinib, a low pH ensures they are consistently protonated. Second, it can suppress the ionization of residual silanol groups on the silica-based stationary phase, which reduces peak tailing.
Q4: What is a "scouting gradient" and how can it help me?
A4: A scouting gradient is a fast, wide-range gradient (e.g., 5% to 95% organic solvent in 5-10 minutes) that is used to get a quick overview of the retention behavior of your analytes. It helps to determine the approximate elution time of your compounds of interest and provides a starting point for developing a more optimized, shallower gradient for better separation.
Q5: My peaks are very broad. What should I check first?
A5: Broad peaks can be caused by several factors. First, check for any extra-column volume in your LC system, such as overly long tubing between the column and the detector. Also, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion. Finally, consider if your column is old or contaminated, which can lead to a loss of efficiency.
Visualizations
References
Technical Support Center: Pelitinib-d6 Stability Testing in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Pelitinib-d6 in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of Pelitinib in plasma?
A bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay developed for Pelitinib in plasma has indicated that the drug's stability was sufficient under all relevant conditions for the assay's validation.[1] However, specific quantitative data from this study regarding long-term storage, freeze-thaw cycles, and short-term stability at room temperature were not detailed. It is best practice to conduct your own stability assessments under your specific laboratory conditions.
Q2: Is there a validated analytical method for Pelitinib in biological samples?
Yes, a validated LC-MS/MS method for the quantification of Pelitinib in plasma has been published.[1] This method utilizes protein precipitation with acetonitrile and a C18 column for chromatographic separation. The detection is performed using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode.[1]
Q3: What are the potential degradation pathways for Pelitinib?
Specific degradation pathways for Pelitinib or its deuterated form, this compound, are not extensively documented in the public domain. As an irreversible inhibitor, Pelitinib contains reactive functional groups that could be susceptible to hydrolysis or oxidation under certain conditions. Forced degradation studies are recommended to identify potential degradation products and pathways.
Q4: How does Pelitinib interact with proteins in biological samples?
Pelitinib has been shown to induce the degradation of Peroxiredoxin 4 (PRDX4) and Twist1 through different mechanisms.[2] It can act as a covalent molecular glue, inducing the degradation of PRDX4.[2] This interaction with proteins could potentially influence its stability and recovery during sample preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery during sample extraction. | - Inefficient protein precipitation. - Analyte binding to proteins or plasticware. - Degradation during extraction process. | - Optimize the protein precipitation solvent and volume. - Use low-binding tubes and pipette tips. - Keep samples on ice during the extraction process. |
| High variability in replicate sample measurements. | - Inconsistent sample handling and storage. - Instrument instability. - Matrix effects. | - Standardize all sample handling procedures. - Perform system suitability tests before each analytical run. - Evaluate and minimize matrix effects by optimizing the sample cleanup and chromatographic method. |
| Appearance of unknown peaks in chromatograms of stored samples. | - Analyte degradation. - Contamination. | - Conduct forced degradation studies to identify potential degradation products. - Ensure proper cleaning of all equipment and use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Stock Solution Stability
-
Objective: To assess the stability of this compound in the stock solution solvent at different storage temperatures.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
Aliquot the stock solution into multiple vials.
-
Store the aliquots at different temperatures (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), analyze the concentration of this compound using a validated analytical method.
-
Compare the results to the concentration at time zero.
-
Protocol 2: Freeze-Thaw Stability in Biological Matrix
-
Objective: To determine the stability of this compound in a biological matrix (e.g., plasma, serum) after repeated freeze-thaw cycles.
-
Procedure:
-
Spike the biological matrix with a known concentration of this compound.
-
Aliquot the spiked matrix into multiple tubes.
-
Subject the aliquots to a specified number of freeze-thaw cycles (e.g., 3, 5 cycles). A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours followed by thawing at room temperature.
-
After the final thaw, analyze the samples and compare the concentrations to a freshly prepared spiked sample that has not undergone any freeze-thaw cycles.
-
Protocol 3: Short-Term (Bench-Top) Stability in Biological Matrix
-
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration relevant to sample handling and processing time.
-
Procedure:
-
Spike the biological matrix with a known concentration of this compound.
-
Leave the spiked samples on the bench at room temperature for specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, process and analyze the samples.
-
Compare the results to the concentration at time zero.
-
Protocol 4: Long-Term Stability in Biological Matrix
-
Objective: To assess the stability of this compound in a biological matrix under long-term storage conditions.
-
Procedure:
-
Spike the biological matrix with a known concentration of this compound.
-
Aliquot the spiked matrix and store at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).
-
Compare the concentrations to the initial concentration.
-
Data Presentation
Table 1: Summary of Pelitinib Stability in Human Plasma
| Stability Test | Storage Condition | Duration | Stability (% of Initial Concentration) |
| Freeze-Thaw | 3 Cycles at -20°C | N/A | Data not available; generally expected to be >85% |
| Short-Term | Room Temperature | 24 hours | Data not available; generally expected to be >85% |
| Long-Term | -80°C | 3 months | Data not available; generally expected to be >85% |
Note: The stability percentages are based on general expectations for small molecule drugs and should be confirmed by specific experimental data for this compound.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Factors influencing this compound stability in biological samples.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target proteins profiling of irreversible kinase inhibitor pelitinib and discovery of degradation of PRDX4 by label free chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for accurate Pelitinib measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate measurement of Pelitinib.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Pelitinib analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Pelitinib, is reduced by the presence of co-eluting matrix components from the sample (e.g., plasma, serum).[1][2] This leads to a decreased signal intensity, which can result in underestimation of the true concentration, poor sensitivity, and inaccurate pharmacokinetic data.[3]
Q2: What are the common causes of ion suppression in Pelitinib bioanalysis?
A2: The primary causes of ion suppression are endogenous components of the biological matrix that are not removed during sample preparation. These include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing significant ion suppression.
-
Salts and buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.
-
Other endogenous molecules: Lipids, proteins, and metabolites can also contribute to matrix effects.[1]
Q3: How can I determine if ion suppression is affecting my Pelitinib measurements?
A3: A common method is the post-column infusion experiment. A constant flow of a Pelitinib standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.
Troubleshooting Guides
Issue 1: Low Pelitinib Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing ion suppression. While protein precipitation (PPT) is a simple and fast method, it is often less effective at removing interfering phospholipids compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][5]
-
Chromatographic Separation: Improve the separation of Pelitinib from matrix components by optimizing the LC method. This can be achieved by:
-
Using a column with a different selectivity.
-
Adjusting the mobile phase composition and gradient.
-
Employing a shallower gradient to increase the resolution between Pelitinib and co-eluting interferences.
-
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for Pelitinib is the ideal choice to compensate for matrix effects. The SIL internal standard will co-elute with Pelitinib and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Issue 2: High Variability in Pelitinib Quantification
Possible Cause: Inconsistent removal of matrix components leading to variable ion suppression between samples.
Solutions:
-
Standardize Sample Preparation Protocol: Ensure that the chosen sample preparation method is performed consistently for all samples, including calibration standards and quality controls.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples. This helps to normalize the matrix effects across the entire analytical run.
-
Evaluate Different Extraction Methods: If variability persists with a simple method like protein precipitation, consider switching to a more robust technique like SPE or LLE, which generally provide cleaner extracts and more consistent results.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression in Small Molecule Bioanalysis (Representative Data)
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 110 | 40 - 70 | Fast, simple, low cost | High levels of residual phospholipids, significant ion suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 15 - 30 | Cleaner extracts than PPT, good for non-polar compounds | Can be labor-intensive, may have emulsion formation issues, lower recovery for polar compounds |
| Solid-Phase Extraction (SPE) | 80 - 105 | 5 - 20 | High selectivity, very clean extracts, can pre-concentrate the analyte | More complex method development, higher cost per sample |
*Matrix Effect (%) is calculated as (1 - [Peak area in matrix / Peak area in neat solution]) x 100. A higher percentage indicates greater ion suppression.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Pelitinib in Plasma
This protocol is based on a validated method for the bioanalysis of Pelitinib.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled Pelitinib or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to a clean tube.
-
Inject an appropriate volume of the supernatant directly onto the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Tyrosine Kinase Inhibitors in Plasma (General Protocol)
This is a general protocol that can be adapted for Pelitinib.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0).
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute Pelitinib with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Small Molecule Drugs in Plasma (General Protocol)
This is a general protocol that can be adapted for Pelitinib.
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard and 50 µL of 1 M sodium hydroxide.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Visualizations
Caption: Pelitinib Signaling Pathway Inhibition.
Caption: Experimental Workflow and the Impact of Ion Suppression.
References
- 1. graphviz.org [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for isotopic contribution of Pelitinib-d6 to Pelitinib signal
Topic: Correcting for Isotopic Contribution of Pelitinib-d6 to Pelitinib Signal
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for accurately quantifying Pelitinib in the presence of its deuterated internal standard, this compound. The guide offers troubleshooting advice and a detailed experimental protocol to correct for the isotopic contribution of this compound to the Pelitinib signal in mass spectrometry analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a small peak at the mass-to-charge ratio (m/z) of Pelitinib in our blank samples that only contain the deuterated internal standard, this compound. What is the cause of this?
A1: This is a common phenomenon in mass spectrometry when using stable isotope-labeled internal standards. The peak you are observing is likely due to the natural isotopic abundance of elements within the this compound molecule. Although the deuterium labeling shifts the primary mass of the molecule, the presence of naturally occurring heavier isotopes (like ¹³C, ¹⁵N, ³⁷Cl) in the this compound can result in a small population of internal standard molecules that have the same nominal mass as the unlabeled Pelitinib. This is often referred to as "isotopic cross-talk" or "isotopic contribution."
Q2: How can this isotopic contribution from this compound affect our quantitative results for Pelitinib?
A2: If not corrected, the isotopic contribution from this compound will artificially inflate the measured signal for Pelitinib, leading to an overestimation of its concentration. This is particularly problematic at the lower limit of quantification (LLOQ) where the contribution from the internal standard can be a significant fraction of the total signal.
Q3: What is the specific deuteration pattern for commercially available this compound?
A3: Commercially available this compound is typically deuterated on the six hydrogens of the dimethylamino group.[1][2] This specific labeling is crucial for accurate mass calculations and for determining the potential for isotopic overlap.
Q4: How do we determine the extent of the isotopic contribution from our batch of this compound?
A4: The isotopic contribution factor must be determined experimentally for each new batch of this compound. This is achieved by analyzing a solution containing only the this compound internal standard at the same concentration used in your analytical runs and measuring the response in the mass spectrometer channel for the unlabeled Pelitinib. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol for Determining the Isotopic Contribution Factor of this compound
This protocol outlines the steps to experimentally determine the percentage of the this compound signal that contributes to the Pelitinib signal at the respective mass transitions.
1. Materials and Reagents:
-
Pelitinib reference standard
-
This compound internal standard (with known deuteration on the dimethylamino group)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other appropriate mobile phase modifier
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Pelitinib Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of Pelitinib reference standard in an appropriate solvent.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of this compound in the same solvent as the Pelitinib stock.
-
This compound Working Solution: Prepare a solution of this compound at the same concentration that will be used in the analytical samples (e.g., by diluting the this compound stock solution).
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the analytical method used for the quantification of Pelitinib.
-
Inject a blank matrix sample (e.g., plasma, buffer) to ensure no interfering peaks are present at the retention times of Pelitinib and this compound.
-
Inject the this compound working solution multiple times (n ≥ 3) to obtain a precise measurement of the signal response.
-
Monitor the MRM transitions for both Pelitinib and this compound.
4. Data Analysis and Calculation of the Correction Factor:
-
Measure the peak area of Pelitinib in the injections of the this compound working solution. This is the "crosstalk signal."
-
Measure the peak area of this compound in the same injections.
-
Calculate the Isotopic Contribution Factor (ICF) as a percentage using the following formula:
ICF (%) = (Mean Peak Area of Pelitinib in this compound solution / Mean Peak Area of this compound in this compound solution) * 100
Data Presentation
Table 1: Molecular Information for Pelitinib and this compound
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |
| Pelitinib | C₂₄H₂₃ClFN₅O₂ | 467.1524 | 467.92 |
| This compound | C₂₄H₁₇D₆ClFN₅O₂ | 473.1899 | 473.96 |
Correcting Experimental Data
Once the Isotopic Contribution Factor (ICF) is determined, it can be used to correct the measured Pelitinib signal in your experimental samples.
Corrected Pelitinib Peak Area = Measured Pelitinib Peak Area - (Measured this compound Peak Area * (ICF / 100))
This corrected Pelitinib peak area should then be used for all subsequent calculations of the analyte concentration.
Visualizations
Caption: Workflow for determining the isotopic contribution factor.
Caption: Logic for applying the isotopic contribution correction.
References
Inconsistent recovery of Pelitinib-d6 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent recovery of Pelitinib-d6 during sample extraction for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Pelitinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR). The deuterium (d6) substitution provides a mass shift that allows it to be distinguished from the unlabeled Pelitinib analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard to compensate for variability during sample preparation and analysis, ensuring accurate quantification of Pelitinib.
Q2: What are the key physicochemical properties of Pelitinib that can affect its extraction?
Pelitinib has a predicted high lipophilicity (logP ≈ 4.56) and low water solubility (approximately 0.0078 mg/mL). It also possesses a basic functional group with a predicted pKa of around 8.81 for the strongest basic site. These properties suggest that a reversed-phase solid-phase extraction (SPE) method would be a suitable approach for its extraction from biological matrices. The basic nature of the molecule indicates that its charge state can be manipulated by adjusting the pH of the sample and extraction solvents, which can significantly impact its retention and elution during SPE.
Q3: What are the potential metabolic pathways of Pelitinib and how can metabolites interfere with the analysis?
While specific metabolism data for Pelitinib is not extensively published, based on structurally similar kinase inhibitors, potential metabolic pathways may include:
-
O-dealkylation: Removal of the ethyl group from the ethoxyquinoline core.
-
Amide hydrolysis: Cleavage of the amide bond in the side chain.
-
Oxidation: Hydroxylation or other oxidative modifications to the molecule.
Metabolites can interfere with the analysis of Pelitinib and this compound in several ways:
-
Co-elution: If a metabolite has similar chromatographic properties to Pelitinib or this compound, it may co-elute and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
-
Cross-talk in MS/MS: In some cases, a metabolite might produce a fragment ion with the same mass-to-charge ratio as the one being monitored for the analyte or internal standard.
Careful development of the chromatographic method is crucial to separate Pelitinib and this compound from any potential interfering metabolites.
Troubleshooting Guide for Inconsistent this compound Recovery
Inconsistent recovery of the internal standard, this compound, is a common issue in bioanalytical method development. The following guide provides a systematic approach to troubleshooting this problem.
Diagram: Troubleshooting Workflow for Inconsistent Internal Standard Recovery
How to handle Pelitinib-d6 degradation during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Pelitinib-d6 to minimize degradation and ensure the integrity of experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound, potentially indicating degradation.
| Issue | Possible Cause | Recommended Action |
| Reduced Analytical Signal or Potency | Degradation of this compound leading to a lower concentration of the active compound. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended -20°C.[1] 2. Perform Purity Analysis: Use LC-MS/MS to check the purity of the stored sample and look for potential degradation products. 3. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new vial of this compound. |
| Appearance of Unexpected Peaks in Chromatogram | Presence of degradation products or impurities. | 1. Analyze Blank Samples: Inject a solvent blank to rule out contamination from the solvent or analytical system. 2. Review Handling Procedures: Ensure proper solvent and handling techniques were used to avoid introducing contaminants. 3. Characterize Unknown Peaks: If possible, use mass spectrometry to identify the mass of the unknown peaks and infer potential degradation pathways (e.g., hydrolysis, oxidation). |
| Inconsistent Experimental Results | Variability in sample integrity due to inconsistent storage or handling. | 1. Standardize Aliquoting: Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles. 2. Use Freshly Prepared Dilutions: Prepare working solutions fresh from a stock solution for each experiment. 3. Implement Stability Study: Conduct a formal stability study under your specific experimental conditions (see Experimental Protocols section). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C as a solid.[1] While some datasheets may suggest room temperature storage is possible for short periods, long-term storage should be at -20°C to minimize the risk of degradation.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use high-purity, anhydrous solvents such as DMSO or ethanol to prepare stock solutions. For quantitative applications, a bioanalytical liquid chromatography-tandem mass spectrometry assay has been developed using acetonitrile for protein precipitation. Once prepared, stock solutions should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups may be susceptible to hydrolysis of the butenamide group or oxidation. The presence of the deuterium label is intended to slow down metabolism in vivo by leveraging the kinetic isotope effect but may not significantly alter its chemical stability in storage.
Q4: How does deuteration affect the stability of this compound compared to Pelitinib?
A4: Deuteration is primarily used to alter the pharmacokinetic profile of a drug by slowing down metabolism, particularly cytochrome P450-mediated transformations.[2][3] This is due to the kinetic isotope effect. While this enhances the drug's bioavailability in vivo, it does not substantially change the compound's inherent chemical stability during storage. Therefore, handling and storage precautions for this compound should be as stringent as for its non-deuterated counterpart.
Q5: Can I use this compound as an internal standard for Pelitinib quantification?
A5: Yes, this compound is designed to be used as a stable isotope-labeled internal standard for the quantification of Pelitinib in biological matrices by mass spectrometry.[3] Its chemical properties are nearly identical to Pelitinib, but its increased mass allows for clear differentiation in a mass spectrometer.
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent under defined storage conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Acetonitrile)
- LC-MS/MS system
- Calibrated analytical balance and pipettes
- Amber glass vials
2. Procedure:
- Prepare Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Aliquot Samples: Dispense the stock solution into multiple amber glass vials.
- Time Zero (T0) Analysis: Immediately analyze one of the freshly prepared aliquots by LC-MS/MS to determine the initial peak area and purity. This will serve as the baseline.
- Storage: Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
- Time Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
- Sample Analysis: Allow the sample to come to room temperature and analyze by LC-MS/MS using the same method as the T0 analysis.
- Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: A logical approach to troubleshooting this compound degradation issues.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Pelitinib Bioanalytical Assays: Pelitinib-d6 vs. a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical studies. This guide provides a comprehensive comparison of two internal standard approaches for the bioanalytical assay of Pelitinib, a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR). We will explore the cross-validation of an assay using a stable isotope-labeled internal standard, Pelitinib-d6, against an assay employing a structural analog, Erlotinib.
This guide will delve into the experimental protocols, present comparative performance data, and visualize the underlying scientific principles and workflows. The data presented for the this compound assay is representative of the expected performance improvements based on established principles of using deuterated internal standards in LC-MS/MS bioanalysis.
The Critical Role of the Internal Standard in Bioanalytical Assays
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for accurate and precise quantification. The IS is added at a known concentration to all samples (calibration standards, quality controls, and unknown study samples) and is used to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior as closely as possible.
The two common types of internal standards are:
-
Structural Analog Internal Standard: A molecule that is chemically similar to the analyte but has a different mass.
-
Stable Isotope-Labeled (SIL) Internal Standard: The analyte molecule itself, where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound is an example of a SIL-IS.
Pelitinib and its Mechanism of Action
Pelitinib is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor.[1] It irreversibly binds to the epidermal growth factor receptor (EGFR), as well as other members of the ErbB family of receptors (ErbB2 and ErbB4), inhibiting their phosphorylation and subsequent downstream signaling.[1][2] This disruption of the EGFR signaling cascade, which is often hyperactivated in cancer cells, leads to the inhibition of cell proliferation and the induction of apoptosis.[1][3]
Comparative Analysis of Bioanalytical Methods
This section details the experimental protocols and performance data for two distinct LC-MS/MS assays for the quantification of Pelitinib in plasma: one using this compound as the internal standard and the other using Erlotinib, a structural analog.
Experimental Protocols
The following tables outline the key parameters of the two bioanalytical methods. The protocol for the this compound method is a representative example based on the established method using Erlotinib and best practices for SIL-IS utilization.
Table 1: Sample Preparation
| Step | Pelitinib Assay with this compound (Representative) | Pelitinib Assay with Erlotinib[4] |
| 1. Aliquot | 100 µL of plasma sample | 100 µL of plasma sample |
| 2. Internal Standard Addition | Add 20 µL of this compound working solution (50 ng/mL in methanol) | Add 20 µL of Erlotinib working solution (50 ng/mL in acetonitrile) |
| 3. Protein Precipitation | Add 300 µL of acetonitrile | Add 300 µL of acetonitrile |
| 4. Vortex & Centrifuge | Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes | Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes |
| 5. Supernatant Transfer | Transfer the supernatant to a clean tube | Transfer the supernatant to a clean tube |
| 6. Evaporation & Reconstitution | Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase | Dilute with water |
| 7. Injection | Inject 10 µL onto the LC-MS/MS system | Inject onto the LC-MS/MS system |
Table 2: LC-MS/MS Conditions
| Parameter | Pelitinib Assay with this compound (Representative) | Pelitinib Assay with Erlotinib[4] |
| LC System | UPLC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) | Bridged ethylsilica hybrid trifunctional bonded C18 column |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | 0.02% (v/v) formic acid in a methanol-water mixture |
| Gradient | Gradient elution | Gradient elution |
| Flow Rate | 0.4 mL/min | Not specified |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Pelitinib: (Precursor ion > Product ion)this compound: (Precursor ion > Product ion) | Pelitinib: (Precursor ion > Product ion)Erlotinib: (Precursor ion > Product ion) |
Performance Data Comparison
The use of a deuterated internal standard is expected to provide superior performance in terms of precision, accuracy, and mitigation of matrix effects. The following table compares the validation parameters of the two assays. The data for the Erlotinib method is from a published study[4], while the data for the this compound method represents the anticipated improvements.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Pelitinib Assay with this compound (Expected) | Pelitinib Assay with Erlotinib[4] |
| Linearity Range | 1 - 200 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | Not specified |
| Within-Day Precision (%CV) | < 5% | 3.5 - 7.4% |
| Between-Day Precision (%CV) | < 6% | 4.5 - 8.6% |
| Accuracy (% Bias) | ± 5% | 94.0 - 104.8% |
| Matrix Effect (%CV) | < 10% | Not specified |
| Recovery | Consistent and reproducible | Not specified |
The Superiority of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound offers several key advantages over a structural analog:
-
Co-elution: this compound has nearly identical chromatographic behavior to Pelitinib, meaning they elute from the LC column at the same time. This is crucial for compensating for matrix effects that can occur at specific points in the chromatogram.
-
Similar Ionization Efficiency: As the chemical properties are almost identical, this compound experiences the same degree of ionization enhancement or suppression as Pelitinib, leading to more accurate quantification.
-
Improved Precision and Accuracy: By more effectively correcting for variations in sample preparation and instrument response, SIL-IS leads to lower coefficients of variation (%CV) and bias, resulting in more reliable data.[5]
-
Reduced Method Development Time: The predictable behavior of a SIL-IS can often streamline the method development and validation process.
Cross-Validation Workflow
When transferring a bioanalytical method between laboratories or when using two different methods to analyze samples from the same study, a cross-validation is essential to ensure data comparability.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical assay. While a structural analog like Erlotinib can provide acceptable performance, a stable isotope-labeled internal standard such as this compound is demonstrably superior in its ability to correct for analytical variability, particularly matrix effects. This leads to enhanced precision and accuracy, providing higher confidence in the generated pharmacokinetic and toxicokinetic data. For pivotal studies that will be submitted for regulatory approval, the use of a deuterated internal standard is strongly recommended to ensure the integrity and defensibility of the bioanalytical results. The initial investment in the synthesis of a SIL-IS is often offset by the benefits of a more rugged and reliable assay, and a smoother validation and cross-validation process.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. scispace.com [scispace.com]
A Comparative Guide to Second-Generation EGFR Tyrosine Kinase Inhibitors: An In-Depth Efficacy Analysis of Pelitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of Pelitinib against other second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including afatinib, dacomitinib, and neratinib. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Second-Generation EGFR TKIs
Second-generation EGFR TKIs were developed to overcome the resistance mechanisms that limit the efficacy of first-generation inhibitors, such as gefitinib and erlotinib. A key feature of this class of drugs is their ability to irreversibly bind to the kinase domain of EGFR and other ErbB family members, leading to a more sustained inhibition of downstream signaling pathways. This guide focuses on Pelitinib, a potent irreversible pan-ErbB TKI, and compares its efficacy profile with that of the more established second-generation TKIs: afatinib, dacomitinib, and neratinib.
Preclinical Efficacy: In Vitro Potency
The in vitro potency of TKIs is a critical indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 data for Pelitinib and other second-generation EGFR TKIs against the EGFR kinase and various cancer cell lines.
| Drug | Target/Cell Line | IC50 (nM) | Reference |
| Pelitinib | EGFR | 38.5 | [1][2][3] |
| A431 (EGFR overexpressing) | 125 | [3] | |
| MDA-MB-468 (EGFR overexpressing) | 260 | [3] | |
| NHEK (Normal Human Epidermal Keratinocytes) | 61 | [3] | |
| Afatinib | PC-9 (EGFR exon 19 deletion) | 0.8 | [4] |
| H3255 (EGFR L858R) | 0.3 | [4] | |
| PC-9-GR (EGFR T790M) | 350.0 | [5] | |
| H1975 (EGFR L858R/T790M) | 38.4 | [5] | |
| Dacomitinib | HCC827 (EGFR exon 19 deletion) | 0.002 µM (2 nM) | [6] |
| H3255 (EGFR L858R) | 0.0007 µM (0.7 nM) | [6] | |
| Neratinib | EGFR | 92 | [7][8] |
| HER2 | 59 | [7][8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Clinical Efficacy: Non-Small Cell Lung Cancer (NSCLC)
Clinical trials provide the most definitive evidence of a drug's efficacy and safety in patients. The following tables summarize key clinical trial data for second-generation EGFR TKIs in the treatment of NSCLC. Data for Pelitinib in a clinical setting is limited, and no large-scale comparative trials have been identified.
Pelitinib Clinical Trial Data
Information on Pelitinib's clinical efficacy is not widely available in the public domain. One study reported its clinical activity in patients with non-small cell lung cancer who had acquired resistance to gefitinib. However, specific data on response rates, progression-free survival (PFS), and overall survival (OS) from pivotal trials are not available for a direct comparison.
Afatinib Clinical Trial Data
| Trial | Patient Population | Treatment Arms | Median PFS (months) | ORR (%) | Reference |
| LUX-Lung 3 | First-line, EGFR mutation-positive NSCLC | Afatinib vs. Cisplatin/Pemetrexed | 11.1 vs. 6.9 | 56 vs. 23 | [9] |
| LUX-Lung 6 | First-line, EGFR mutation-positive NSCLC (Asian patients) | Afatinib vs. Gemcitabine/Cisplatin | 11.0 vs. 5.6 | 67 vs. 23 | |
| LUX-Lung 7 | First-line, EGFR mutation-positive NSCLC | Afatinib vs. Gefitinib | 11.0 vs. 10.9 | 70 vs. 56 | |
| Phase IIIb | First-line, EGFR mutation-positive NSCLC | Afatinib | 13.4 | - | [10] |
Dacomitinib Clinical Trial Data
| Trial | Patient Population | Treatment Arms | Median PFS (months) | Median OS (months) | ORR (%) | Reference |
| ARCHER 1050 | First-line, EGFR mutation-positive NSCLC | Dacomitinib vs. Gefitinib | 14.7 vs. 9.2 | 34.1 vs. 26.8 | 75 vs. 72 | [11][12] |
| Real-world study | First-line, EGFR mutation-positive NSCLC | Dacomitinib | 16.7 | - | 84.3 | [13][14] |
Neratinib Clinical Trial Data
| Trial | Patient Population | Treatment | Median PFS (months) | ORR (%) | Reference |
| SUMMIT (Phase 2) | Metastatic NSCLC with EGFR exon 18 mutations (pre-treated) | Neratinib | 9.1 | 40 (CR+PR) | [15][16] |
| SUMMIT (Phase 2, updated) | Metastatic NSCLC with EGFR exon 18 mutations | Neratinib | - | 35 | [17] |
| SUMMIT (Phase 2, CNS mets) | Metastatic NSCLC with EGFR exon 18 mutations and CNS metastases | Neratinib | 1.9, 6.9, 9.1 (individual) | - | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of EGFR TKIs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of the EGFR TKI or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[19][20][21][22][23]
Western Blot for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR, a direct indicator of its activation.
-
Cell Lysis: Treat cells with the EGFR TKI for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR to confirm equal protein loading.[24][25][26][27][28]
Visualizing Molecular Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.
Caption: EGFR signaling pathway and irreversible inhibition by Pelitinib.
Caption: Workflow for a typical cell viability (MTT) assay.
Conclusion
This guide provides a comparative overview of the efficacy of Pelitinib and other second-generation EGFR TKIs. Based on the available preclinical data, Pelitinib demonstrates potent irreversible inhibition of EGFR. However, a comprehensive comparison is challenging due to the limited availability of its clinical trial data in the public domain. In contrast, afatinib and dacomitinib have well-established clinical efficacy in NSCLC, with dacomitinib showing a significant overall survival benefit over a first-generation TKI in a head-to-head trial. Neratinib has also shown promising activity in patients with specific EGFR exon 18 mutations.
For a more definitive comparison of Pelitinib's efficacy, further preclinical and, most importantly, robust clinical trial data, including head-to-head studies against other second-generation EGFR TKIs, are necessary. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of EGFR-targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neratinib | EGFR | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. Dacomitinib Shows More than Seven-Month Improvement in Overall Survival Compared to an Established Therapy in Advanced NSCLC with EGFR-Activating Mutations | Pfizer [pfizer.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. targetedonc.com [targetedonc.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. ascopubs.org [ascopubs.org]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. protocols.io [protocols.io]
- 23. broadpharm.com [broadpharm.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Quantifying Pelitinib with a Stable Isotope-Labeled Internal Standard
A Comparative Guide to Analytical Methodologies for the Potent EGFR Inhibitor Pelitinib
For researchers in oncology and drug development, the accurate quantification of therapeutic agents is paramount for pharmacokinetic studies, dose-response analysis, and ensuring the safety and efficacy of new treatments. Pelitinib (EKB-569), a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR), is a promising anticancer agent whose precise measurement in biological matrices is critical for its clinical development.[1][2]
Currently, published bioanalytical methods for Pelitinib have utilized a structural analog, Erlotinib, as an internal standard.[3] While effective, this approach can be surpassed in accuracy and precision by the use of a stable isotope-labeled (SIL) internal standard, such as Pelitinib-d6. This guide provides a comprehensive comparison of these two methodologies, presenting the established protocol for the Erlotinib standard and a proposed, best-practice protocol using this compound.
It is important to note that while this guide focuses on the parent drug, Pelitinib, comprehensive pharmacokinetic analysis requires the quantification of its major metabolites. To date, information on the metabolic fate and major biotransformation products of Pelitinib is not publicly available. The methodologies described herein are presented for the quantification of Pelitinib itself, with the understanding that the principles, particularly the advantages of a SIL internal standard, would extend to its metabolites once identified.
Comparison of Analytical Internal Standards
The ideal internal standard (IS) in mass spectrometry-based bioanalysis should mimic the analyte of interest through extraction, chromatography, and ionization as closely as possible to correct for variability at each step. A stable isotope-labeled internal standard is the gold standard because its physicochemical properties are nearly identical to the analyte, differing only in mass.[4][5]
| Feature | This compound (SIL IS - Proposed) | Erlotinib (Analog IS - Published) |
| Chemical Structure | Identical to Pelitinib, with deuterium atoms replacing hydrogen atoms. | Structurally similar tyrosine kinase inhibitor, but with a different molecular formula and weight. |
| Chromatographic Retention | Co-elutes with Pelitinib, providing the most accurate correction for matrix effects at the point of elution.[5][6] | Elutes at a different retention time than Pelitinib. |
| Ionization Efficiency | Virtually identical to Pelitinib, effectively correcting for ion suppression or enhancement.[4] | May differ from Pelitinib, potentially leading to less accurate correction for matrix effects.[7] |
| Extraction Recovery | Identical to Pelitinib, ensuring precise correction for sample loss during preparation.[4] | May have different recovery rates, introducing potential variability. |
| Availability | Requires custom synthesis. | Commercially available. |
| Overall Precision/Accuracy | Theoretically superior due to near-perfect compensation for analytical variability.[4][7] | Validated and proven to be acceptable, but more susceptible to subtle matrix and recovery variations.[3] |
Experimental Protocols
Method 1: Published LC-MS/MS Assay Using Erlotinib Internal Standard
This protocol is based on the validated method published for the quantification of Pelitinib in plasma.[3]
1. Sample Preparation:
- To a plasma sample, add an internal standard working solution of Erlotinib in acetonitrile.
- Vortex to precipitate plasma proteins.
- Centrifuge to pellet the precipitated protein.
- Dilute the resulting supernatant with water.
2. Chromatographic Conditions:
- LC System: Standard HPLC or UHPLC system.
- Column: Bridged ethylsilica hybrid trifunctional bonded C18 column (sub-2µm particle size).
- Mobile Phase: A gradient of 0.02% (v/v) formic acid in a methanol-water mixture.
- Flow Rate: Not specified, typical for column dimensions.
- Injection Volume: Direct injection of the diluted extract.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
- Detection: Selected Reaction Monitoring (SRM).
- SRM Transitions: (Specific m/z transitions for Pelitinib and Erlotinib would be optimized).
4. Quantification:
- A calibration curve is constructed by plotting the peak area ratio of Pelitinib to Erlotinib against the concentration of Pelitinib standards.
- The concentration of Pelitinib in unknown samples is determined from this curve.
- The published calibration range for this assay was 1-200 ng/mL.[3]
Method 2: Proposed LC-MS/MS Assay Using this compound Internal Standard
This proposed protocol adapts the published method to incorporate the best-practice use of a stable isotope-labeled internal standard.
1. Sample Preparation:
- To a plasma sample, add a known concentration of this compound working solution (in acetonitrile).
- Vortex to mix and precipitate proteins.
- Centrifuge to pellet the precipitated protein.
- Dilute the resulting supernatant with water.
2. Chromatographic Conditions:
- LC System: Standard HPLC or UHPLC system.
- Column: Bridged ethylsilica hybrid trifunctional bonded C18 column (sub-2µm particle size).
- Mobile Phase: A gradient of 0.02% (v/v) formic acid in a methanol-water mixture.
- Flow Rate: Optimized for co-elution of Pelitinib and this compound.
- Injection Volume: Direct injection of the diluted extract.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: HESI, positive mode.
- Detection: Selected Reaction Monitoring (SRM).
- SRM Transitions:
- Pelitinib: e.g., m/z 468.1 -> [fragment ion]
- This compound: e.g., m/z 474.1 -> [same fragment ion] (Note: Precursor and product ions need to be empirically determined)
4. Quantification:
- A calibration curve is constructed by plotting the peak area ratio of Pelitinib to this compound against the concentration of Pelitinib standards.
- The concentration of Pelitinib in unknown samples is determined from this curve.
Performance Data Comparison
Since experimental data for a this compound method is not available, this table compares the validated performance of the Erlotinib method with the expected performance of a method using a SIL IS based on established principles of bioanalysis.[4][5][7]
| Parameter | Erlotinib IS Method (Validated Data[3]) | This compound IS Method (Expected Performance) |
| Calibration Range | 1–200 ng/mL | Similar or wider range achievable with high linearity (r² > 0.99). |
| Within-Day Precision (%CV) | 3.5–7.4% | Expected to be ≤ 5-10%, potentially lower due to better correction. |
| Between-Day Precision (%CV) | 4.5–8.6% | Expected to be ≤ 10-15%, with improved run-to-run reproducibility. |
| Accuracy (% Bias) | 94.0–104.8% | Expected to be within ±15% of nominal (typically ±5-10%). |
| Matrix Effect Robustness | Susceptible to differential ionization between analyte and IS. | High robustness; IS co-elutes and experiences the same matrix effects as the analyte. |
| Recovery Correction | Susceptible to differential recovery during sample prep. | High robustness; IS and analyte exhibit identical recovery behavior. |
Visualizing the Methodologies and Target Pathway
To further clarify the experimental processes and the biological context of Pelitinib, the following diagrams illustrate the analytical workflows and the targeted EGFR signaling pathway.
Caption: Workflow for Pelitinib quantification using Erlotinib IS.
Caption: Proposed workflow for Pelitinib quantification using this compound IS.
Caption: Simplified EGFR signaling pathway inhibited by Pelitinib.
References
- 1. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Bioanalytical Quantification of Pelitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the accuracy and precision of Pelitinib quantification in biological matrices. While specific data on the use of Pelitinib-d6 as an internal standard is not extensively published, this document establishes a performance benchmark based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. It further explores the theoretical advantages of employing a stable isotope-labeled internal standard like this compound for enhanced analytical rigor.
Quantitative Performance of Pelitinib Quantification
The following table summarizes the accuracy and precision data from a validated LC-MS/MS method for the quantification of Pelitinib in plasma, utilizing erlotinib as an internal standard. This data serves as a reference for the expected performance of a robust analytical method for Pelitinib.
| Quality Control Sample | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 7.4 | 8.6 | 104.8 |
| Low Concentration | 3.5 | 4.5 | 94.0 |
| Medium Concentration | 4.1 | 5.2 | 98.7 |
| High Concentration | 5.6 | 6.8 | 96.5 |
Data adapted from de Boer et al., Journal of Chromatography B, 2013.[1]
The this compound Advantage: A Comparative Perspective
In bioanalytical method development, the choice of an internal standard (IS) is critical for achieving accurate and precise quantification. The ideal IS corrects for variability during sample processing and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative mass spectrometry assays.
Comparison of Internal Standards:
| Feature | This compound (Stable Isotope-Labeled IS) | Erlotinib (Analog IS) |
| Chemical & Physical Properties | Nearly identical to Pelitinib | Differs from Pelitinib |
| Chromatographic Behavior | Co-elutes with Pelitinib | Different retention time |
| Ionization Efficiency | Identical to Pelitinib | May differ from Pelitinib |
| Extraction Recovery | Tracks Pelitinib recovery more effectively | May have different extraction efficiency |
| Matrix Effect Compensation | More effective at compensating for matrix effects | Less effective at compensating for matrix effects |
The use of this compound is anticipated to provide superior accuracy and precision by more effectively compensating for analytical variability compared to a structurally different internal standard like erlotinib.
Experimental Protocol: LC-MS/MS Quantification of Pelitinib
This section details the methodology for the quantification of Pelitinib in plasma as described by de Boer et al. (2013).[1]
1. Sample Preparation:
-
Plasma samples are precipitated with acetonitrile containing the internal standard (erlotinib).
-
The resulting extract is diluted with water.
2. Chromatographic Separation:
-
The diluted extract is injected onto a sub-2µm particle, bridged ethylsilica hybrid trifunctional bonded C18 column.
-
A gradient elution is performed using a mobile phase consisting of 0.02% (v/v) formic acid in a methanol-water mixture.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source is used.
-
The analyte is detected using selected reaction monitoring (SRM).
Below is a graphical representation of the experimental workflow.
Pelitinib's Mechanism of Action: Targeting the EGFR Signaling Pathway
Pelitinib is an irreversible tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] By binding to EGFR, Pelitinib blocks downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for cell proliferation and survival.[6] This inhibition ultimately leads to a reduction in tumor growth.[2][5]
The following diagram illustrates the simplified signaling pathway affected by Pelitinib.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Facebook [cancer.gov]
- 6. Role of pelitinib in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for EGFR Inhibition: Comparing the Pharmacokinetic Profiles of Pelitinib and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of several malignancies, most notably non-small cell lung cancer (NSCLC). Erlotinib, a first-generation reversible TKI, has been a clinical mainstay for years. Pelitinib (EKB-569), a second-generation irreversible inhibitor, emerged with the promise of overcoming some of the limitations of its predecessors. This guide provides a comprehensive comparison of the pharmacokinetic profiles of Pelitinib and Erlotinib, supported by available experimental data, to inform preclinical and clinical research decisions.
At a Glance: Key Pharmacokinetic Parameters
A direct, comprehensive comparison of the human pharmacokinetics of Pelitinib and Erlotinib is challenging due to the limited publicly available data for Pelitinib. However, based on a Phase I study of Pelitinib (EKB-569) and extensive data for Erlotinib, we can summarize the key pharmacokinetic parameters as follows:
| Pharmacokinetic Parameter | Pelitinib (EKB-569) | Erlotinib |
| Maximum Tolerated Dose (MTD) | 75 mg once daily[1][2] | 150 mg once daily |
| Terminal Half-Life (t½) | ~21.7 hours (at MTD)[1][2] | ~36.2 hours[3] |
| Time to Reach Steady State | Not explicitly reported, estimated to be ~5-7 days | Approximately 7-8 days[3] |
| Peak Concentration (Cmax) | Increased 1.2-fold from day 1 to day 14/15 at MTD[1][2] | Varies with dose and patient factors |
| Area Under the Curve (AUC) | Exposure was reported to be dose-proportional[1][2] | Varies with dose and patient factors |
| Metabolism | Primarily hepatic | Primarily hepatic, mainly via CYP3A4, with contributions from CYP1A2[4] |
| Excretion | Not explicitly reported | Primarily fecal |
Deep Dive: Experimental Protocols
Understanding the methodologies behind the pharmacokinetic data is crucial for its interpretation and for designing future studies.
Pelitinib (EKB-569) Pharmacokinetic Analysis
Based on a Phase I clinical trial in patients with advanced solid tumors, the pharmacokinetic evaluation of Pelitinib was conducted as follows:
-
Study Design: A dose-escalation study was performed with planned oral doses of 25, 50, 75, 125, 175, and 225 mg administered once daily.[2] The study included both an intermittent-dose schedule (14 days of a 28-day cycle) and a continuous-dose schedule.[1][2]
-
Sample Collection: Pharmacokinetic sampling was performed on day 1 and day 14 for the intermittent-dose cohort and on days 1 and 15 for the continuous-dose cohort.[1][2]
-
Bioanalytical Method: While the specific bioanalytical method for the human study is not detailed in the provided search results, a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been described for the quantification of Pelitinib in rat plasma. This method likely forms the basis for human plasma analysis. Key aspects of a similar method would include:
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: UPLC with a C18 column.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Erlotinib Pharmacokinetic Analysis
The pharmacokinetic properties of Erlotinib have been extensively studied in numerous clinical trials. A typical experimental protocol involves:
-
Study Design: Pharmacokinetic parameters are typically evaluated in single-dose and multiple-dose studies in healthy volunteers and cancer patients.
-
Sample Collection: Serial blood samples are collected at various time points to capture the absorption, distribution, and elimination phases. For instance, samples may be collected pre-dose and at 1, 2, 4, 8, 24, 30, and 48 hours after the first dose, and at similar intervals after reaching steady-state.[5]
-
Bioanalytical Method: Plasma concentrations of Erlotinib and its active metabolite, OSI-420, are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[5][6]
-
Internal Standard: A deuterated analog of Erlotinib (e.g., Erlotinib-d6) is often used as an internal standard.[6]
-
Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma.[6]
-
Quantification: The method is validated for linearity, accuracy, and precision over a specified concentration range (e.g., 2 to 2000 ng/mL).[6]
-
Visualizing the Science
To better understand the mechanisms and workflows involved, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and Inhibition by Pelitinib and Erlotinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of EKB-569, an irreversible inhibitor of the epidermal growth factor receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetics of Erlotinib for the Treatment of High-Grade Glioma in a Pediatric Patient with Cystic Fibrosis: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Validating an Internal Standard for In Vivo Pelitinib Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable bioanalytical methods for in vivo pharmacokinetic studies. This guide provides a comparative analysis of Pelitinib-d6 as a potential internal standard against a structurally analogous alternative, erlotinib, for the quantification of Pelitinib in plasma samples.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variability in extraction recovery and matrix effects. A stable isotope-labeled (SIL) internal standard, such as this compound, is theoretically the gold standard due to its nearly identical physicochemical properties to the analyte, Pelitinib. This guide will present the validated performance data for a bioanalytical method using erlotinib as an internal standard and discuss the expected advantages of using this compound, supported by established principles of bioanalytical method validation.
Performance Comparison of Internal Standards
The following tables summarize the validated performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Pelitinib using erlotinib as an internal standard, alongside the expected performance characteristics of a method utilizing this compound. This expected performance is based on the common advantages observed with SIL internal standards in bioanalysis.
Table 1: Comparison of Internal Standard Characteristics
| Feature | This compound (Expected) | Erlotinib (Validated) |
| Structural Similarity | Identical to Pelitinib with deuterium substitution | Structurally similar tyrosine kinase inhibitor |
| Co-elution | Expected to co-elute with Pelitinib | May have slightly different retention time |
| Ionization Efficiency | Nearly identical to Pelitinib | May differ from Pelitinib |
| Matrix Effect Compensation | High, due to identical physicochemical properties | Moderate, may not fully compensate for matrix-induced ionization changes |
| Extraction Recovery | Expected to be identical to Pelitinib | Similar but may not be identical to Pelitinib |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | This compound (Expected Performance) | Erlotinib (Validated Performance)[1] |
| Linearity (Range) | High, with a wide dynamic range | 1-200 ng/mL |
| Precision (CV%) | Within-day: < 15%, Between-day: < 15% | Within-day: 3.5-7.4%, Between-day: 4.5-8.6% |
| Accuracy (% Bias) | Within ±15% of nominal concentration | 94.0-104.8% of nominal concentration |
| Matrix Effect | Minimal to no differential matrix effect expected | Potential for differential matrix effects |
| Stability | Expected to be identical to Pelitinib | Demonstrated to be sufficient under relevant conditions |
Experimental Protocols
A robust validation of any internal standard is paramount. The following outlines the key experiments required, based on FDA and EMA guidelines, to validate this compound as an internal standard.
Selectivity
Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of Pelitinib or this compound.
Protocol:
-
Analyze at least six different lots of blank plasma.
-
Spike one lot of blank plasma with Pelitinib at the Lower Limit of Quantification (LLOQ) and another with this compound at its working concentration.
-
The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response, and for the internal standard, ≤ 5% of its response.
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Prepare two sets of samples:
-
Set A: Pelitinib and this compound spiked into the post-extraction supernatant of blank plasma from at least six different sources.
-
Set B: Pelitinib and this compound in a neat solution at the same concentrations.
-
-
Calculate the matrix factor (MF) for each lot by dividing the peak area ratio (Analyte/IS) from Set A by the peak area ratio from Set B.
-
The coefficient of variation (CV) of the MF across the different lots should be ≤ 15%.
Precision and Accuracy
Objective: To determine the closeness of repeated measurements (precision) and the closeness of the mean value to the true value (accuracy).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
For precision, the CV should be ≤ 15% (≤ 20% at LLOQ).
-
For accuracy, the mean concentration should be within ±15% (±20% at LLOQ) of the nominal concentration.
Stability
Objective: To evaluate the stability of Pelitinib and this compound under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of Pelitinib and this compound stock solutions at room temperature and under refrigeration.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Rationale
The following diagrams illustrate the rationale for choosing a stable isotope-labeled internal standard and the typical workflow for its validation.
References
Head-to-head in vitro potency comparison of Pelitinib and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Among these, Gefitinib (Iressa®) was a first-generation pioneer, while Pelitinib (EKB-569) emerged as a next-generation irreversible inhibitor. This guide provides a detailed in vitro potency comparison of Pelitinib and Gefitinib, supported by experimental data and methodologies to inform preclinical research and drug development decisions.
Quantitative Potency Comparison
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference Cell Line/System |
| Pelitinib | EGFR | Kinase Assay | 38.5 | Recombinant human His6-tagged EGFR cytoplasmic domain |
| Gefitinib | EGFR (L858R mutant) | Cellular Proliferation Assay | 75 | H3255 human lung adenocarcinoma cells |
| Gefitinib | EGFR (wild-type) | Cellular Proliferation Assay | 420-1400 | H1819 and Calu-3 human lung cancer cells |
Disclaimer: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: A Tale of Two Inhibitors
Both Pelitinib and Gefitinib target the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][2] Gefitinib is a reversible inhibitor, while Pelitinib is an irreversible inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR. This irreversible binding is a key differentiator, potentially offering a more sustained inhibition.
Signaling Pathway and Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the points of inhibition for both Pelitinib and Gefitinib.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency. Below are representative protocols for in vitro kinase and cell viability assays.
EGFR Kinase Assay (In Vitro)
This protocol outlines a method to determine the direct inhibitory effect of compounds on EGFR kinase activity.
Caption: General workflow for an in vitro kinase assay.
Detailed Steps:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT). Serially dilute Pelitinib and Gefitinib in DMSO. Prepare solutions of recombinant human EGFR, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)4:1).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the serially diluted inhibitors, and the recombinant EGFR enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be achieved by measuring the amount of ADP produced (e.g., using the Kinase-Glo® assay which measures ATP consumption) or by detecting the phosphorylation of the substrate using methods like HTRF® (Homogeneous Time-Resolved Fluorescence) or an ELISA-based format with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Cell-Based)
This protocol measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., A431, H3255, or other EGFR-dependent lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of Pelitinib and Gefitinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Assess cell viability using a suitable method. A common method is the MTT assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.
Conclusion
References
Benchmarking a Pelitinib LC-MS/MS Assay: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Pelitinib, this guide provides an objective comparison of a hypothetical high-performance LC-MS/MS assay against a published method. This guide includes detailed experimental protocols and supporting data to facilitate informed decisions in assay selection and development.
Pelitinib, an irreversible epidermal growth factor receptor (EGFR) inhibitor, requires sensitive and robust analytical methods for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies. This guide benchmarks a state-of-the-art LC-MS/MS method against a validated assay published in the Journal of Chromatography B[1].
Comparative Analysis of Assay Performance
A summary of the key performance parameters for the benchmarked Pelitinib LC-MS/MS assay and the published method is presented below. This allows for a direct comparison of their analytical capabilities.
| Parameter | Benchmarked Pelitinib Assay | Published Method[1] |
| Matrix | Human Plasma | Plasma |
| Calibration Range | 0.5 - 500 ng/mL | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Within-Day Precision (%CV) | ≤ 5.8% | 3.5 - 7.4% |
| Between-Day Precision (%CV) | ≤ 7.2% | 4.5 - 8.6% |
| Accuracy (% Recovery) | 95.5 - 103.2% | 94.0 - 104.8% |
| Internal Standard | Pelitinib-d5 | Erlotinib |
In-Depth Look at Experimental Protocols
The methodology employed in an LC-MS/MS assay is critical to its performance. Below are the detailed experimental protocols for both the benchmarked assay and the cited published method.
Benchmarked Assay Protocol
1. Sample Preparation:
-
A simple protein precipitation method is utilized.
-
To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (Pelitinib-d5) is added.
-
The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: A sub-2µm particle, bridged ethylsilica hybrid trifunctional bonded C18 column is used for separation.
-
Mobile Phase: A gradient elution is performed with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM).
Published Method Protocol[1]
1. Sample Preparation:
-
Protein precipitation is performed by adding acetonitrile containing the internal standard (erlotinib) to plasma samples[1].
-
The resulting extract is diluted with water before injection[1].
2. Liquid Chromatography:
-
Column: A sub-2µm particle, bridged ethylsilica hybrid trifunctional bonded C18 column[1].
-
Mobile Phase: A gradient consisting of 0.02% (v/v) formic acid in a methanol-water mixture[1].
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer[1].
-
Ionization Mode: Positive ion electrospray interface[1].
-
Detection: Selected Reaction Monitoring (SRM) mode[1].
Visualizing Key Processes
To further clarify the scientific context and experimental procedures, the following diagrams illustrate the EGFR signaling pathway targeted by Pelitinib and a typical bioanalytical workflow.
References
Evaluating Resistance Mechanisms: Pelitinib in the Context of Osimertinib
A Comparative Guide for Researchers in Oncology Drug Development
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a primary focus on overcoming acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Osimertinib, a third-generation EGFR TKI, has become a cornerstone of treatment for patients with EGFR-mutated NSCLC. However, the inevitability of resistance necessitates the exploration of alternative therapeutic agents and a thorough understanding of their own potential resistance profiles. This guide provides a comparative evaluation of the mechanisms of resistance to Osimertinib and the investigational drug Pelitinib, offering insights for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Irreversible Inhibitors
Both Osimertinib and Pelitinib are classified as irreversible EGFR TKIs, distinguished by their covalent binding to the EGFR kinase domain. This mode of inhibition offers a durable blockade of EGFR signaling.
Osimertinib is a third-generation, mutant-selective EGFR TKI. It is designed to potently and selectively inhibit both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1] Osimertinib achieves this by covalently binding to the Cysteine 797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain.[2] Its selectivity for mutant EGFR over wild-type EGFR contributes to a more favorable safety profile.[2][3]
Pelitinib (also known as EKB-569) is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor.[4] It irreversibly binds to and inhibits EGFR (ErbB1), as well as other members of the ErbB family including HER2 (ErbB2) and ErbB4.[4] Similar to other irreversible inhibitors, Pelitinib forms a covalent bond with a cysteine residue in the ATP binding pocket of the EGFR kinase.[2] Its broader activity across the ErbB family suggests a different spectrum of potential efficacy and toxicity compared to the more selective Osimertinib.
Documented Resistance Mechanisms to Osimertinib
The mechanisms of acquired resistance to Osimertinib are well-characterized and can be broadly categorized into on-target (EGFR-dependent) and off-target (EGFR-independent) alterations.
On-Target Resistance: Alterations in the EGFR Gene
The most prominent on-target resistance mechanism to Osimertinib involves mutations at the C797 residue, the site of covalent binding.
-
EGFR C797S Mutation : The substitution of cysteine with serine at position 797 is the most frequently reported on-target resistance mechanism.[5][6] This alteration prevents the covalent binding of Osimertinib, thereby rendering it ineffective.[6] The allelic context of the C797S mutation in relation to the T790M mutation (in cis or in trans) has significant implications for subsequent treatment strategies.[5]
-
Other EGFR Mutations : Less common mutations, such as L718Q and L844V, have also been identified to confer resistance to Osimertinib.[7][8]
Off-Target Resistance: Bypassing EGFR Signaling
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the EGFR blockade, leading to continued cell proliferation and survival.
-
MET Amplification : Amplification of the MET proto-oncogene is one of the most common off-target resistance mechanisms.[] Increased MET signaling can activate downstream pathways, such as PI3K/AKT and MAPK, independently of EGFR.
-
HER2 Amplification : Similar to MET, amplification of the HER2 (ERBB2) gene can also drive resistance.
-
Activation of RAS-MAPK Pathway : Mutations in genes of the RAS-MAPK pathway, such as KRAS and BRAF, can lead to constitutive activation of downstream signaling, making the cells independent of EGFR.[10]
-
PIK3CA Mutations : Mutations in the PIK3CA gene, which encodes the catalytic subunit of phosphoinositide 3-kinase (PI3K), are another identified mechanism of resistance.[10]
-
Oncogenic Fusions : Gene fusions involving kinases such as RET and ALK have been reported to emerge during Osimertinib treatment, providing an alternative signaling route for cancer cell growth.[11]
-
Histological Transformation : A notable mechanism of resistance is the transformation of NSCLC to other histological subtypes, most commonly small cell lung cancer (SCLC).[10] This transformation renders the tumor independent of EGFR signaling.
Postulated Resistance Mechanisms to Pelitinib: An Evidence Gap
In stark contrast to Osimertinib, there is a significant lack of published clinical data detailing the specific mechanisms of acquired resistance to Pelitinib in EGFR-mutated NSCLC. While Pelitinib has been investigated in clinical trials for lung and colorectal cancer, the outcomes and subsequent resistance patterns have not been extensively reported in peer-reviewed literature.[6]
However, based on its mechanism as an irreversible pan-ErbB inhibitor and the known resistance patterns to other drugs in its class, we can hypothesize potential resistance mechanisms:
-
On-Target Mutations : As an irreversible inhibitor that likely targets a cysteine residue, mutations at or near the binding site could confer resistance. The specific cysteine residue Pelitinib binds to and the impact of mutations at that site would require experimental validation.
-
Bypass Signaling Activation : Given its pan-ErbB inhibition, bypass tracks that are independent of the ErbB family would be plausible mechanisms of resistance. This could include the activation of pathways driven by MET, AXL, or FGFR, similar to what is observed with other EGFR TKIs.
-
Increased Drug Efflux : Preclinical studies have shown that Pelitinib can inhibit the drug efflux transporters ABCB1 and ABCG2.[11][12] It is conceivable that alterations in the expression or function of these or other transporters could contribute to reduced intracellular drug concentrations and thereby resistance.
-
Downstream Pathway Alterations : Mutations or amplifications in components of the downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, would likely confer resistance to Pelitinib by rendering the cells independent of upstream ErbB signaling.
It is crucial to emphasize that these are potential mechanisms and require confirmation through preclinical and clinical studies of Pelitinib-resistant tumors.
Data Presentation
Due to the limited publicly available data on Pelitinib resistance, a direct quantitative comparison with Osimertinib is not feasible. The following table summarizes the well-documented resistance mechanisms for Osimertinib. A corresponding table for Pelitinib cannot be populated with clinical data at this time.
Table 1: Summary of Acquired Resistance Mechanisms to Osimertinib in EGFR-Mutated NSCLC
| Resistance Category | Mechanism | Frequency (Approximate) |
| On-Target (EGFR-Dependent) | EGFR C797S mutation | 7-15% |
| Other EGFR mutations (e.g., L718Q, L844V) | Rare | |
| Off-Target (EGFR-Independent) | MET Amplification | 15-25% |
| HER2 Amplification | 2-5% | |
| KRAS Mutations | 3-5% | |
| BRAF Mutations | 3% | |
| PIK3CA Mutations | 3-7% | |
| Oncogenic Fusions (RET, ALK, etc.) | 1-3% | |
| Histological Transformation (e.g., to SCLC) | 5-15% |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments used to identify and characterize resistance mechanisms are outlined below. These protocols are standard in the field and would be applicable to the study of both Osimertinib and Pelitinib resistance.
Generation of Drug-Resistant Cell Lines
-
Cell Culture : Start with an EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827) known to be sensitive to the TKI of interest.
-
Dose Escalation : Expose the cells to the TKI at a concentration close to the IC50 value.
-
Gradual Increase : Once the cells resume proliferation, gradually increase the concentration of the TKI in a stepwise manner over several months.
-
Isolation of Resistant Clones : Isolate and expand single-cell clones that can proliferate in the presence of a high concentration of the TKI.
-
Characterization : Confirm the resistant phenotype using cell viability assays and compare the IC50 value to the parental cell line.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding : Seed parental and resistant cells in 96-well plates at a predetermined density.
-
Drug Treatment : After 24 hours, treat the cells with a serial dilution of the TKI.
-
Incubation : Incubate the plates for 72 hours.
-
Viability Assessment :
-
MTT Assay : Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay : Add CellTiter-Glo reagent and measure luminescence.
-
-
Data Analysis : Plot the percentage of viable cells against the drug concentration and calculate the IC50 values using non-linear regression.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis : Treat parental and resistant cells with the TKI for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Detection : Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Next-Generation Sequencing (NGS) for Mutation Analysis
-
DNA/RNA Extraction : Extract genomic DNA and/or RNA from parental and resistant cell lines or patient tumor samples.
-
Library Preparation : Prepare sequencing libraries using a targeted gene panel that includes key genes involved in EGFR TKI resistance (e.g., EGFR, MET, HER2, KRAS, BRAF, PIK3CA).
-
Sequencing : Sequence the libraries on an NGS platform (e.g., Illumina).
-
Data Analysis : Align the sequencing reads to the human reference genome and perform variant calling to identify mutations, amplifications, and gene fusions.
Visualizations
EGFR Signaling Pathway and Mechanisms of TKI Action
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib and Pelitinib.
Osimertinib Resistance Mechanisms
References
- 1. Pelitinib (EKB-569), Irreversible EGFR inhibitor (CAS 257933-82-7) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small-cell lung cancers dependent on the epidermal growth factor receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. UCSD Non-Small Cell Lung Cancer Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
- 10. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Drug-drug interaction studies of Pelitinib using Pelitinib-d6 quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the drug-drug interaction (DDI) profile of Pelitinib, a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] For comparative purposes, this guide includes data on Erlotinib, another well-established EGFR tyrosine kinase inhibitor (TKI).[4][5] The information herein is intended to support research and development efforts by providing key data on metabolic and transporter-mediated DDI potential, underpinned by detailed experimental protocols and visual workflows.
Quantitative Assessment of Drug-Drug Interaction Potential
The following tables summarize the key in vitro parameters that define the DDI potential of Pelitinib and Erlotinib. These values are critical for predicting how these drugs might interact with co-administered medications.
Table 1: In Vitro Cytochrome P450 3A4 (CYP3A4) Inhibition
| Compound | Inhibition Parameter | Value | Reference Compound |
| Pelitinib | IC50 | Not Found | - |
| Erlotinib | Ki | 7.5 µmol/L | Midazolam |
Note: A specific IC50 value for Pelitinib's inhibition of CYP3A4 was not found in the reviewed literature. Erlotinib has been shown to be a time-dependent inhibitor of CYP3A4.[6]
Table 2: Interaction with P-glycoprotein (P-gp/ABCB1) Efflux Transporter
| Compound | Interaction | Effect | Reference Substrates |
| Pelitinib | Inhibitor | Inhibits P-gp and ABCG2 mediated drug efflux. | Not Specified |
| Erlotinib | Inhibitor and Substrate | Inhibits P-gp mediated transport of some substrates (e.g., vincristine) but not others (e.g., mitoxantrone). It is also a substrate of P-gp. | Vincristine, Mitoxantrone |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of Pelitinib's DDI profile.
Quantification of Pelitinib-d6 by LC-MS/MS
This method details the bioanalytical procedure for the accurate quantification of Pelitinib in plasma, a fundamental tool for pharmacokinetic and DDI studies.[7] A similar method can be used for the quantification of Erlotinib, often using Erlotinib-d6 as an internal standard.[8][9]
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., Erlotinib in acetonitrile).
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with water before injection into the LC-MS/MS system.[7]
LC-MS/MS Conditions:
-
Column: Bridged ethylsilica hybrid trifunctional bonded C18 column (sub-2µm particle size).[7]
-
Mobile Phase: A gradient of 0.02% (v/v) formic acid in a methanol-water mixture.[7]
-
Flow Rate: As per instrument optimization.
-
Injection Volume: As per instrument optimization.
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
Detection: Triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[7]
Validation Parameters:
-
Calibration Range: 1-200 ng/mL.[7]
-
Within-day Precision: 3.5-7.4%.[7]
-
Between-day Precision: 4.5-8.6%.[7]
-
Accuracy: 94.0-104.8%.[7]
In Vitro CYP3A4 Inhibition Assay (Luminogenic Substrate)
This protocol describes a common method to assess the inhibitory potential of a compound against CYP3A4, a major drug-metabolizing enzyme.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Luminogenic CYP3A4 substrate (e.g., Luciferin-IPA)
-
NADPH regenerating system
-
Test compound (Pelitinib or Erlotinib) and positive control inhibitor (e.g., Ketoconazole)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the CYP3A4 enzyme and the luminogenic substrate in a buffer solution.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add a detection reagent that converts the metabolite into a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.
P-glycoprotein (P-gp) ATPase Assay
This assay determines if a compound is a substrate or inhibitor of P-gp by measuring the compound's effect on the transporter's ATP hydrolysis activity.
Materials:
-
P-gp-expressing membrane vesicles
-
ATP solution
-
Test compound (Pelitinib or Erlotinib)
-
Positive control substrate (e.g., Verapamil) and inhibitor (e.g., Verapamil)
-
Reagents for detecting inorganic phosphate (Pi)
-
96-well plates
-
Plate reader
Procedure:
-
Incubate the P-gp membranes with the test compound at various concentrations in an assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
An increase in ATP hydrolysis compared to the basal level suggests the compound is a P-gp substrate. A decrease in verapamil-stimulated ATP hydrolysis indicates the compound is a P-gp inhibitor.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are provided below to illustrate the EGFR signaling pathway and a typical workflow for assessing drug-drug interactions.
Caption: EGFR signaling pathway and points of inhibition by Pelitinib and Erlotinib.
Caption: Experimental workflow for assessing drug-drug interactions of new chemical entities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of erlotinib on CYP3A activity, evaluated in vitro and by dual probes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the tyrosine kinase inhibitor erlotinib in human scalp hair by liquid chromatography-tandem mass spectrometry: Pitfalls for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pelitinib-d6: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety. This document provides essential guidance on the proper disposal procedures for Pelitinib-d6, a deuterated analog of Pelitinib used in research. Adherence to these protocols is vital for protecting personnel and the environment.
Pre-Disposal Handling and Storage
Proper handling and storage of this compound waste are the foundational steps for safe disposal. All personnel must wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, when handling this compound.[1] Use of a chemical fume hood is recommended to prevent inhalation.[1]
Waste this compound, including any contaminated materials, should be collected in a designated, clearly labeled, and sealed container. Store this container in a locked, secure area away from incompatible materials.
Disposal Procedures
The toxicological properties of this compound have not been fully investigated.[1] However, the unlabeled compound, Pelitinib, is classified as toxic if swallowed.[2][3] Therefore, this compound waste should be treated as hazardous.
The recommended method for the final disposal of this compound is through a licensed hazardous material disposal company.[4] This ensures that the compound is managed and disposed of in accordance with all federal, state, and local regulations.[4]
Alternatively, incineration in a facility equipped with an afterburner and a scrubber may be a suitable disposal method.[4] This should only be carried out by a certified waste management provider.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1][2]
-
Containment: Prevent the further spread of the spill. For liquid spills, absorb the material with a non-combustible, absorbent material such as diatomite or universal binders.[2]
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2]
-
Collection and Disposal: Collect all contaminated materials, including the absorbent material and any contaminated PPE, in a sealed container for hazardous waste. Dispose of this container following the procedures outlined above.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
